Oripavine-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7-methoxy-3-(trideuteriomethyl)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,12,17,20H,7-9H2,1-2H3/t12-,17+,18+/m1/s1/i1D3 |
InChI Key |
ZKLXUUYLEHCAMF-KRZJWGCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
Canonical SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)O)O4)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Oripavine-d3 and its primary use in research
An In-depth Whitepaper on the Core Applications and Methodologies for Drug Research and Development Professionals
Executive Summary
Oripavine-d3 is the deuterated form of oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine.[1][2] While oripavine itself possesses analgesic properties comparable to morphine, its clinical use is precluded by a low therapeutic index and high toxicity.[1] this compound serves a critical role in modern analytical research, primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of oripavine and other related opioids by mass spectrometry. Its use significantly enhances the accuracy and precision of analytical methods by correcting for variations in sample preparation and matrix effects. This guide provides a comprehensive overview of this compound, its synthesis, and its application in experimental research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Core Properties of this compound
This compound is structurally identical to oripavine, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometric analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆D₃NO₃ | [1] |
| Molecular Weight | 300.37 g/mol | [1] |
| CAS Number | 1261080-88-9 | |
| Appearance | Neat (form may vary) | [1] |
| Synonyms | (5α)-6,7,8,14-Tetradehydro-4,5-epoxy-6-methoxy-17-(methyl-d3)-morphinan-3-ol, 3-O-Demethylthebaine-d3 | [1] |
Synthesis and Biosynthesis of Oripavine
Biosynthesis of Oripavine
Oripavine is a key intermediate in the biosynthesis of morphine alkaloids in the opium poppy (Papaver somniferum). The biosynthetic pathway involves the conversion of thebaine to oripavine, which can then be further metabolized to morphine.[2] This natural pathway underscores the close relationship between these compounds and the rationale for using this compound in the analysis of this class of alkaloids.
References
Oripavine-d3: A Technical Guide for Researchers
FOR RESEARCH PURPOSES ONLY
Introduction
Oripavine-d3 is the deuterated form of Oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine.[1] It serves as a crucial intermediate in the biosynthesis of morphine and is a precursor for the semi-synthetic opioids buprenorphine and etorphine.[1] While Oripavine itself exhibits analgesic potency comparable to morphine, its clinical use is precluded by a low therapeutic index and severe toxicity.[1][2] this compound is primarily utilized as an internal standard in analytical and metabolic studies of Oripavine and related compounds due to its similar chemical and physical properties to the non-deuterated form, with the key difference being its increased mass. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical methodologies, and pharmacological context.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1261080-88-9 | [3] |
| Molecular Formula | C₁₈H₁₆D₃NO₃ | [3] |
| Molecular Weight | 300.37 g/mol | [3] |
| Synonyms | (5α)-6,7,8,14-Tetradehydro-4,5-epoxy-6-methoxy-17-(methyl-d3)-morphinan-3-ol, 3-O-Demethylthebaine-d3 | [3] |
| Appearance | Neat | [3] |
Synthesis and Isotopic Labeling
The synthesis of this compound typically involves the introduction of three deuterium atoms at the N-methyl position of Oripavine. A general approach for the deuteration of N-methyl groups in alkaloids can be adapted for this purpose.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
Oripavine
-
Deuterated methyl iodide (CD₃I) or other deuterated methylating agent
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-demethylation of Oripavine (if starting from a precursor): If a nor-oripavine precursor is not available, a demethylation step of the N-methyl group of Oripavine may be necessary. This can be achieved using various reagents, such as α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
-
N-methylation with a deuterated source: To a solution of nor-oripavine in anhydrous DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodologies
This compound is instrumental in the accurate quantification of Oripavine in biological matrices. The following section details a representative HPLC-MS/MS method for this purpose.
HPLC-MS/MS Method for the Quantification of Oripavine in Plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Oripavine: m/z 298.1 → 165.1this compound: m/z 301.1 → 165.1 |
| Collision Energy | Optimized for the specific instrument |
Sample Preparation Protocol (Plasma)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (of known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Inject into the HPLC-MS/MS system.
Pharmacological Profile (of Oripavine)
Oripavine, the non-deuterated parent compound, is a potent opioid agonist with a complex pharmacological profile.
Receptor Binding Affinity
Oripavine primarily interacts with the mu (µ) opioid receptor.
| Receptor | Ligand | Kᵢ (nM) | Assay Conditions |
| Mu (µ) Opioid Receptor | Oripavine | ~1-10 | Competitive binding assay using [³H]-DAMGO with rat brain membranes. |
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of opioids.
Experimental Protocol: Hot Plate Test in Mice
-
Animals: Male Swiss Webster mice (20-25 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5 °C.[4][5]
-
Procedure:
-
A baseline latency to a nociceptive response (licking of the hind paws or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are divided into groups and administered different doses of Oripavine (or vehicle control) via subcutaneous or intraperitoneal injection.
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[4]
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Signaling and Workflow Diagrams
Opioid Receptor Signaling Pathway
Oripavine, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling cascade. The following diagram illustrates this pathway.
Caption: Opioid Receptor Signaling Pathway for Oripavine.
Experimental Workflow for In Vivo Analgesia Study
The following diagram outlines the typical workflow for assessing the analgesic effects of Oripavine using the hot plate test.
Caption: Experimental Workflow for Hot Plate Analgesia Assay.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the quantification of Oripavine. This guide provides a foundational understanding of its properties, synthesis, and application in key experimental protocols. As with any controlled substance, all handling, synthesis, and experimental procedures involving Oripavine and its deuterated analog must be conducted in strict accordance with all applicable regulations and safety guidelines.
References
An In-depth Technical Guide to the Synthesis and Biosynthesis of Deuterated Oripavine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of deuterated oripavine, a key intermediate in the production of several semi-synthetic opioid pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex pathways and workflows to support research and development in this field.
Chemical Synthesis of Deuterated Oripavine
O-Demethylation of Thebaine to Oripavine
The conversion of thebaine to oripavine is a critical transformation that has been approached through various chemical methods. The primary challenge lies in the selective demethylation of the C3-methoxy group without affecting the rest of the sensitive molecule.
Table 1: Summary of Quantitative Data for O-Demethylation of Thebaine
| Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| L-Selectride Demethylation | L-Selectride | THF | Reflux | 30 min | 35 | |
| Boron Tribromide Demethylation | BBr₃ | CH₂Cl₂ | 0 °C to RT | 35 min | 83 | [1] |
| Boron Trifluoride Etherate Demethylation | BF₃·SMe₂ | CH₂Cl₂ | 0 °C to RT | 5.5 h | 83 | [1] |
| Methanesulfonic Acid/Methionine Demethylation | MeSO₃H, Methionine | - | 50 °C | 28 h | 67 | [1] |
| 9-Iodo-9-BBN Demethylation | 1M 9-I-9-BBN in hexane | - | Room Temperature | 2 h | 70 | [1] |
Experimental Protocols for O-Demethylation
-
To a solution of thebaine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a 1 M solution of L-Selectride in THF.
-
Reflux the reaction mixture for 30 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via crystallization of the oxalate salt from methanol to yield oripavine.
-
Dissolve thebaine in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under an argon atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 15 minutes.
-
Carefully quench the reaction with water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Proposed Strategies for the Synthesis of Deuterated Oripavine
While specific literature on the synthesis of deuterated oripavine is scarce, established deuteration methods for complex organic molecules can be proposed.
A potential route to deuterated oripavine involves the use of deuterated demethylating agents. For instance, a deuterated version of a thiol in conjunction with a strong base could potentially be used for the demethylation of thebaine, leading to the incorporation of deuterium at the C3-hydroxyl position.
Oripavine possesses a phenolic hydroxyl group at the C3 position. Acid-catalyzed exchange with a deuterium source, such as D₂O or deuterated acids, could lead to the incorporation of deuterium at this position.
Hypothetical Experimental Workflow for Deuteration:
Caption: Proposed workflow for the chemical synthesis of deuterated oripavine.
Biosynthesis of Deuterated Oripavine
The biosynthesis of oripavine is a key branch in the morphine biosynthetic pathway in Papaver somniferum (opium poppy). The introduction of deuterium into the oripavine molecule biosynthetically can be achieved by feeding deuterated precursors to the plant.
The Oripavine Biosynthetic Pathway
Oripavine is biosynthesized from thebaine through the action of the enzyme codeine O-demethylase (CODM). Thebaine itself is derived from a multistep pathway starting from (R)-reticuline. Another key enzyme, thebaine 6-O-demethylase (T6ODM), converts thebaine to neopinone, leading to the formation of codeine and morphine. In some poppy varieties, the activity of T6ODM is reduced, leading to the accumulation of thebaine and oripavine.[2]
Caption: Biosynthetic pathway of morphine from thebaine, highlighting the formation of oripavine.
Experimental Protocol for Biosynthesis of Deuterated Oripavine
A general protocol for the biosynthesis of deuterated oripavine would involve feeding a deuterated precursor to Papaver somniferum plants, particularly a strain that accumulates oripavine.
-
Preparation of Deuterated Precursor: Synthesize a deuterated precursor, such as deuterated L-tyrosine or a later-stage intermediate like deuterated reticuline. The position of the deuterium label will determine its location in the final oripavine molecule.
-
Plant Cultivation: Grow Papaver somniferum plants (a high oripavine-yielding variety) under controlled conditions.
-
Precursor Feeding: Administer the deuterated precursor to the plants. This can be done through various methods, such as hydroponic feeding, injection into the plant stem, or application to the soil.
-
Incubation: Allow the plants to metabolize the deuterated precursor for a specific period.
-
Harvesting and Extraction: Harvest the plant material (e.g., capsules) and perform an alkaloid extraction using standard procedures (e.g., acid-base extraction).
-
Purification and Analysis: Purify the extracted alkaloids using techniques like preparative high-performance liquid chromatography (HPLC). Analyze the purified oripavine using mass spectrometry (MS) to determine the level of deuterium incorporation and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium atoms.
Experimental Workflow for Biosynthesis:
Caption: Experimental workflow for the biosynthesis of deuterated oripavine.
Analytical Methods for Deuterated Oripavine
The characterization and quantification of deuterated oripavine require specialized analytical techniques capable of differentiating and quantifying isotopologues.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the isotopic enrichment of deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation of deuterated and non-deuterated oripavine. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information, which can help to confirm the location of the deuterium labels.
Table 2: Analytical Techniques for Deuterated Oripavine
| Technique | Purpose | Key Parameters |
| HPLC | Separation and purification of oripavine from other alkaloids. | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength (UV). |
| HRMS | Determination of isotopic enrichment and confirmation of molecular formula. | Mass analyzer (e.g., Orbitrap, TOF), ionization source (e.g., ESI), mass accuracy, resolution. |
| NMR Spectroscopy | Determination of the position of deuterium labels. | ¹H NMR, ²H NMR, ¹³C NMR, solvent, internal standard. The absence of a signal in ¹H NMR at a specific chemical shift coupled with the presence of a signal in ²H NMR can confirm the site of deuteration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise location of deuterium atoms within the oripavine molecule. In ¹H NMR, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. Conversely, ²H NMR will show a signal at the chemical shift corresponding to the position of the deuterium atom.
Conclusion
The synthesis and biosynthesis of deuterated oripavine are advanced techniques that are crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative analytical methods. While direct, detailed protocols for the synthesis of deuterated oripavine are not extensively published, this guide provides a comprehensive overview of the foundational chemical and biosynthetic methodologies. The provided experimental frameworks and analytical strategies offer a solid basis for researchers to develop specific protocols tailored to their research needs. Further research into novel deuteration methods for complex alkaloids will be beneficial for advancing the field of drug development and analysis.
References
The Analytical Advantage: Oripavine-d3 as an Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. For the quantitative analysis of the potent opioid analgesic oripavine, the choice of internal standard is a critical determinant of data quality. This technical guide provides a comprehensive comparison of analytical methodologies employing deuterated oripavine (oripavine-d3) versus its non-deuterated counterpart as an internal standard, highlighting the significant advantages conferred by isotope dilution mass spectrometry.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of oripavine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While methods using non-deuterated internal standards or external calibration exist, they are more susceptible to inaccuracies arising from variations in sample preparation and matrix effects. This compound, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization effects, thereby providing a more reliable correction for analytical variability and leading to superior accuracy and precision. This guide details the theoretical underpinnings, practical applications, and expected performance gains when employing this compound.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.
Non-Deuterated Oripavine as an Internal Standard
In the absence of a deuterated analog, a structurally similar but distinct compound can be used as an internal standard. However, this approach has inherent limitations:
-
Differences in Extraction Recovery: Minor structural differences can lead to variations in extraction efficiency from complex biological matrices.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.
-
Chromatographic Separation: Achieving identical chromatographic behavior is challenging, and any difference in retention time can expose the analyte and internal standard to different matrix effects.
The Superiority of Deuterated Oripavine (this compound)
This compound is an isotopologue of oripavine where three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its chemical properties remain virtually identical to the non-deuterated analyte.
Key Advantages:
-
Identical Chemical and Physical Properties: this compound exhibits the same extraction recovery, and chromatographic retention time as oripavine.
-
Correction for Matrix Effects: As it co-elutes with oripavine, it is subjected to the same ion suppression or enhancement effects in the mass spectrometer's source, providing a more accurate correction.
-
Improved Accuracy and Precision: By effectively normalizing for variations in sample processing and instrument response, this compound significantly enhances the accuracy and precision of the analytical method.
Data Presentation: A Comparative Overview
Table 1: Expected Method Validation Parameters for Oripavine Analysis
| Validation Parameter | Method with this compound Internal Standard | Method with Non-Deuterated Internal Standard or External Calibration |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | Lower, due to improved signal-to-noise | Higher |
| Limit of Quantification (LOQ) | Lower, with better precision at low concentrations | Higher |
| Precision (%RSD) | Typically < 15% | Can exceed 15%, especially with complex matrices |
| Accuracy (%Bias) | Typically within ±15% | Can exceed ±15%, susceptible to matrix variability |
| Recovery | Consistent and corrected for | Variable and a source of error |
| Matrix Effect | Compensated for | Significant source of variability and inaccuracy |
Experimental Protocols
The following provides a detailed methodology for the quantitative analysis of oripavine in a biological matrix (e.g., plasma or urine) using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of the biological sample, add 50 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Acid Hydrolysis (for conjugated opiates): Add 0.5 mL of 9 M HCl and incubate at 95°C for 30 minutes to deconjugate glucuronidated metabolites.
-
Neutralization: Cool the sample and neutralize with 0.5 mL of 9 M NaOH.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for oripavine and this compound need to be optimized by direct infusion. Based on their structures, likely transitions are:
-
Oripavine: Precursor ion [M+H]⁺ m/z 298.1 → Product ions (e.g., m/z 280.1, 265.1, 225.1)
-
This compound: Precursor ion [M+H]⁺ m/z 301.1 → Product ions (e.g., m/z 283.1, 268.1, 228.1)
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
Mandatory Visualizations
Oripavine Biosynthetic Pathway
Caption: Biosynthesis of Oripavine and Morphine from Thebaine.
Analytical Workflow for Oripavine Quantification
Caption: Workflow for Oripavine Analysis using LC-MS/MS.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified Mu-Opioid Receptor Signaling Cascade.
Conclusion
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oripavine, the use of a deuterated internal standard is not merely a suggestion but a critical component of a robust and reliable analytical method. This compound, through the principles of isotope dilution mass spectrometry, provides the most effective means of correcting for analytical variability, thereby ensuring the highest quality of data. The adoption of this methodology is a strategic investment in the accuracy and integrity of pharmacokinetic, toxicokinetic, and other quantitative studies involving this potent opioid.
A Technical Guide to Oripavine-d3 for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability and Application of a Key Internal Standard in Opioid Analysis
Introduction
Oripavine-d3 is a deuterated analog of oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine. Due to its structural similarity and mass shift, this compound serves as an ideal internal standard for the quantitative analysis of oripavine in various biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the commercial suppliers, availability, and a detailed experimental protocol for the application of this compound in research and drug development.
Commercial Suppliers and Availability
This compound is primarily manufactured by Toronto Research Chemicals (TRC) and is available through a network of global distributors. The product is intended for laboratory use only.
Table 1: Commercial Availability of this compound
| Supplier/Distributor | Manufacturer | Catalog Number | Available Quantities | Purity | Isotopic Enrichment | CAS Number | Molecular Formula |
| Toronto Research Chemicals (TRC) | TRC | O675002 | 1 mg, 10 mg | >98% (typical) | Not specified | 1261080-88-9 | C₁₈H₁₆D₃NO₃ |
| LGC Standards | TRC | TRC-O675002-1MG, TRC-O675002-10MG | 1 mg, 10 mg | Not specified | Not specified | 1261080-88-9 | C₁₈H₁₆D₃NO₃ |
| CymitQuimica | TRC | TR-O675002 | 1 mg, 10 mg | Not specified | Not specified | 1261080-88-9 | C₁₈H₁₆D₃NO₃ |
Note: Purity and isotopic enrichment are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier at the time of purchase. Pricing information is subject to change and should be obtained directly from the suppliers.
Experimental Protocol: Quantification of Oripavine in Oral Fluid by LC-MS/MS
This section details a representative experimental protocol for the quantification of oripavine in oral fluid using this compound as an internal standard. This method is adapted from established procedures for the analysis of opioids in biological samples.[1][2][3][4]
Materials and Reagents
-
Oripavine standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Oral fluid collection devices (e.g., Salivette®)
-
Solid Phase Extraction (SPE) cartridges (mixed-mode)
-
Ammonium hydroxide
-
Isopropanol (IPA)
-
Human plasma (for matrix matching in reconstitution)
Sample Preparation
-
Oral Fluid Collection: Collect oral fluid specimens using a standardized collection device according to the manufacturer's instructions.
-
Internal Standard Spiking: To 100 µL of oral fluid, add a known concentration of this compound working solution.
-
Pre-treatment: Add ammonium hydroxide to the sample as per the collection device instructions.
-
Solid Phase Extraction (SPE):
-
Condition the mixed-mode SPE cartridge.
-
Load the pre-treated oral fluid sample onto the cartridge.
-
Wash the cartridge with 200 µL of 2% formic acid, followed by 200 µL of methanol, and then 200 µL of isopropanol.
-
Elute the analytes with 2 x 50 µL of a 60:40 ACN:IPA solution containing 5% concentrated ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in a solution of 98:2 water:ACN containing 0.1% formic acid and a small percentage of human plasma to minimize matrix effects.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An ACQUITY UPLC I-Class or similar system.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate oripavine from other potential interferences. For example, start at 2% B, increase to ~53% B over 6 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both oripavine and this compound. These transitions should be optimized on the specific instrument being used.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the oripavine to the this compound internal standard against the concentration of the oripavine standards.
-
Determine the concentration of oripavine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of oripavine.
Caption: Logical relationship of using an internal standard for quantification.
Conclusion
This compound is an essential tool for researchers and professionals in the field of drug development and forensic toxicology. Its commercial availability from specialized suppliers ensures that laboratories can perform accurate and reliable quantification of oripavine. The detailed experimental protocol provided in this guide offers a robust starting point for method development and validation, contributing to the generation of high-quality data in the study of opioids.
References
- 1. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Oral Fluid as an Alternative Matrix to Monitor Opiate and Cocaine Use in Substance-Abuse Treatment Patients - PMC [pmc.ncbi.nlm.nih.gov]
Oripavine-d3: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for Oripavine-d3. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated compound, this document primarily relies on data from the parent compound, Oripavine. The information presented is intended to support risk assessment and ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Data | Reference |
| Chemical Name | (5α)-6,7,8,14-Tetradehydro-4,5-epoxy-6-methoxy-17-(methyl-d3)-morphinan-3-ol | [1] |
| Synonyms | 3-O-Demethylthebaine-d3 | [1] |
| Molecular Formula | C₁₈H₁₆D₃NO₃ | [1] |
| Molecular Weight | 300.37 g/mol | [1] |
| CAS Number | 1261080-88-9 | [3] |
| Appearance | Neat (likely a solid) | [1] |
| Purity | >95% (HPLC for Oripavine) | [4] |
| Storage Temperature | Information not available; controlled substance protocols should be followed. |
Toxicological Information
Oripavine exhibits analgesic potency comparable to morphine but is not used clinically due to its severe toxicity and low therapeutic index.[1][2] Toxic doses in mice and rats have been observed to cause tonic-clonic seizures followed by death, a toxic profile similar to thebaine.[2]
| Parameter | Species | Route | Value (95% Confidence Limits) | Reference |
| LD₅₀ | Mouse | Subcutaneous | 23.5 (19.4-28.4) mg/kg | [5] |
| LD₅₀ | Rat | Subcutaneous | 18.0 (14.6-22.1) mg/kg | [5] |
| AD₅₀ | Mouse | Subcutaneous | 2.0 (1.4-2.8) mg/kg | [5] |
| AD₅₀ | Rat | Subcutaneous | 0.4 (0.2-0.8) mg/kg | [5] |
LD₅₀: Median lethal dose; AD₅₀: Median analgesic dose.
Experimental Protocols
Determination of Acute Toxicity (LD₅₀) in Mice and Rats
The following is a summary of the experimental protocol used to determine the median lethal dose (LD₅₀) of Oripavine as described by S.Y. Yeh in Archives Internationales de Pharmacodynamie et de Thérapie (1981).
Objective: To determine the dose of Oripavine that is lethal to 50% of the test population.
Materials:
-
Oripavine hydrochloride
-
Saline solution
-
Male Swiss-Webster mice (18-25 g)
-
Male Wistar rats (100-125 g)
-
Syringes and needles for subcutaneous injection
Methodology:
-
Animal Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation: Oripavine was dissolved in saline to the desired concentrations.
-
Dosing: A minimum of four dose groups were used for each species, with at least 10 animals per group. The drug was administered subcutaneously.
-
Observation: Animals were observed continuously for the first four hours after administration and then periodically over 24 hours. The number of mortalities in each group was recorded.
-
Data Analysis: The LD₅₀ and its 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.
Figure 1. Experimental workflow for determining the LD50 of Oripavine.
Biosynthesis and Metabolism
Oripavine is a key intermediate in the biosynthesis of morphine alkaloids. It is primarily derived from thebaine through a demethylation process. In mammalian systems, the transformation of thebaine to oripavine is catalyzed by cytochrome P-450 enzymes in the liver, kidney, and brain microsomes.
Figure 2. Simplified biosynthetic pathway from Thebaine to Oripavine.
Hazard Identification and Safety Precautions
As a deuterated analog of a potent opioid, this compound should be handled with extreme caution. It is a controlled substance in many jurisdictions.[2]
-
Hazard Statements: Based on data for similar compounds, this compound should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a secure, controlled-access location, in a tightly sealed container.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill according to established laboratory procedures for potent compounds.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Regulatory Information
Oripavine is a Schedule II controlled substance in the United States.[2] Users must comply with all applicable federal, state, and local regulations regarding the procurement, storage, use, and disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal Material Safety Data Sheet. Researchers are strongly encouraged to consult the official SDS for Oripavine from their supplier and to conduct a thorough risk assessment before handling this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Oripavine - Wikipedia [en.wikipedia.org]
- 3. This compound | TRC-O675002-10MG | LGC Standards [lgcstandards.com]
- 4. Oripavine | TRC-O675000-100MG | LGC Standards [lgcstandards.com]
- 5. Analgesic activity and toxicity of oripavine and phi-dihydrothebaine in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Oripavine-d3: A Technical Guide to its Regulatory Status, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Oripavine-d3, a deuterated isotopologue of the potent opioid analgesic, Oripavine. This document outlines the regulatory landscape governing its use, provides detailed protocols for its safe handling and application in a laboratory setting, and explores its role in analytical and metabolic research. Particular emphasis is placed on its use as an internal standard in mass spectrometry-based quantification of Oripavine.
Regulatory Status
Oripavine is classified as a Schedule II controlled substance in the United States under the Controlled Substances Act (CSA).[1][2] This designation is due to its high potential for abuse and its role as a precursor in the synthesis of other potent opioids.[1][2]
While "this compound" is not explicitly listed by name in the CSA schedules, isotopically labeled versions of controlled substances are generally considered to be controlled substances themselves. The Drug Enforcement Administration (DEA) has regulatory oversight over such materials. Therefore, all acquisition, storage, handling, and disposal of this compound must comply with the stringent requirements for Schedule II substances. Researchers must possess the appropriate DEA registration and maintain meticulous records of all activities involving this compound.
Table 1: Regulatory Status of Oripavine
| Jurisdiction | Regulatory Body | Classification | Key Regulations |
| United States | Drug Enforcement Administration (DEA) | Schedule II Controlled Substance | 21 CFR Part 1308 |
| International | United Nations Commission on Narcotic Drugs | Schedule I of the 1961 Single Convention on Narcotic Drugs | International drug control treaties |
Safe Handling and Storage
Oripavine and its deuterated analog are potent opioids and must be handled with extreme caution to prevent accidental exposure. The following procedures are mandatory for all personnel working with this compound.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times.
-
Lab Coat: A dedicated lab coat should be worn and laundered regularly.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.
Engineering Controls
-
All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Storage
-
This compound must be stored in a securely locked, substantially constructed cabinet or safe.
-
Access to the storage location must be strictly limited to authorized personnel.
-
Maintain a detailed inventory log that tracks the receipt, use, and disposal of the compound.
Spill and Decontamination Procedures
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with an absorbent material dampened with a suitable solvent (e.g., methanol) to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Decontaminate the area with a suitable cleaning agent.
-
All contaminated materials must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Disposal
-
All waste containing this compound must be disposed of as hazardous and controlled substance waste.
-
Follow all institutional, local, and federal regulations for the disposal of Schedule II substances. This typically involves using a reverse distributor.
Experimental Protocols
This compound is primarily utilized as an internal standard in the quantitative analysis of Oripavine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, allowing for accurate correction of matrix effects and variations in sample processing.
Quantification of Oripavine in Biological Matrices using LC-MS/MS with this compound Internal Standard
This protocol provides a general methodology. Specific parameters should be optimized for the instrument and matrix being used.
3.1.1. Materials and Reagents
-
Oripavine analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3.1.2. Sample Preparation (Solid-Phase Extraction)
-
Spike a known amount of this compound internal standard into each biological sample, calibrator, and quality control sample.
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Table 2: Representative LC-MS/MS Parameters for Oripavine Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Oripavine) | To be determined empirically (e.g., m/z 298.2 -> 266.1) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 301.2 -> 269.1) |
Note: The exact MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.
3.1.3. Data Analysis
-
Quantify Oripavine concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Metabolism and Signaling Pathways
Metabolic Pathway
Oripavine is a key intermediate in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy (Papaver somniferum). It is primarily formed through the O-demethylation of thebaine. In mammals, thebaine can also be metabolized to Oripavine by cytochrome P450 enzymes.
Signaling Pathway
As an opioid, Oripavine exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). Oripavine has been shown to bind to mu (µ), delta (δ), and kappa (κ) opioid receptors. The activation of these receptors, particularly the µ-opioid receptor, leads to a cascade of intracellular events that ultimately result in analgesia but also adverse effects like respiratory depression.
Upon agonist binding, the G-protein dissociates, and the βγ subunits can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release. The α subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Conclusion
This compound is an invaluable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard enables the accurate and precise quantification of Oripavine in complex biological matrices. However, its classification as a Schedule II controlled substance necessitates strict adherence to regulatory requirements and the implementation of rigorous safety protocols. This guide provides a foundational understanding of the critical aspects of working with this compound, ensuring both regulatory compliance and the safety of laboratory personnel.
References
Methodological & Application
Application Note: Oripavine-d3 as an Internal Standard for a Comprehensive Opioid Panel by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of opioids in biological matrices is critical for clinical toxicology, forensic analysis, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results, as it effectively compensates for variations in sample preparation and matrix effects.
Oripavine, a primary metabolite of thebaine and a morphinane alkaloid, shares a core structure with many clinically relevant opioids.[1] This structural similarity makes its deuterated analog, Oripavine-d3, an excellent candidate as an internal standard for a broad panel of opioids. Its analogous behavior during extraction and ionization processes ensures accurate quantification of target analytes. This application note provides a detailed protocol for the use of this compound as an internal standard in a comprehensive LC-MS/MS method for the determination of multiple opioids in urine.
Experimental
Materials and Reagents
-
Analytes: Morphine, Codeine, Oxycodone, Hydrocodone, Hydromorphone, Oxymorphone, 6-Monoacetylmorphine (6-MAM), Fentanyl, Buprenorphine, Norbuprenorphine.
-
Internal Standard: this compound
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, β-glucuronidase.
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
Sample Preparation
A robust and reliable sample preparation is crucial for accurate opioid analysis. The following protocol outlines a solid-phase extraction (SPE) procedure for urine samples.
Experimental Workflow for Sample Preparation
Figure 1: Solid-Phase Extraction (SPE) workflow for opioid analysis in urine.
Protocol:
-
To 1 mL of urine, add 50 µL of a 100 ng/mL this compound internal standard solution.
-
Add 50 µL of β-glucuronidase and incubate at 60°C for 30 minutes to hydrolyze glucuronidated metabolites.[2]
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The following table provides suggested MRM transitions for the target opioids and this compound. Note: These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Morphine | 286.2 | 165.1 | 35 |
| Codeine | 300.2 | 165.1 | 38 |
| Oxycodone | 316.2 | 241.1 | 30 |
| Hydrocodone | 300.2 | 199.1 | 32 |
| Hydromorphone | 286.2 | 185.1 | 35 |
| Oxymorphone | 302.2 | 227.1 | 33 |
| 6-MAM | 328.2 | 165.1 | 40 |
| Fentanyl | 337.2 | 188.2 | 25 |
| Buprenorphine | 468.3 | 468.3 | 15 |
| Norbuprenorphine | 414.3 | 83.1 | 45 |
| This compound (IS) | 301.2 | 165.1 | 38 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Morphine | 5 - 1000 | 5 | 90 - 110 | < 15 |
| Codeine | 5 - 1000 | 5 | 90 - 110 | < 15 |
| Oxycodone | 5 - 1000 | 5 | 90 - 110 | < 15 |
| Hydrocodone | 5 - 1000 | 5 | 90 - 110 | < 15 |
| Hydromorphone | 5 - 1000 | 5 | 90 - 110 | < 15 |
| Oxymorphone | 5 - 1000 | 5 | 90 - 110 | < 15 |
| 6-MAM | 1 - 200 | 1 | 85 - 115 | < 15 |
| Fentanyl | 0.5 - 100 | 0.5 | 85 - 115 | < 15 |
| Buprenorphine | 1 - 200 | 1 | 90 - 110 | < 15 |
| Norbuprenorphine | 1 - 200 | 1 | 90 - 110 | < 15 |
Signaling Pathway and Logical Relationships
LC-MS/MS Quantification Logic
Figure 2: Logical workflow for quantification of opioids using this compound as an internal standard by LC-MS/MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the use of this compound as an internal standard for the quantification of a broad panel of opioids in urine by LC-MS/MS. The structural similarity of this compound to the target analytes makes it an ideal internal standard, ensuring accurate and precise results. The described sample preparation and LC-MS/MS parameters provide a robust starting point for method development and validation in a variety of laboratory settings.
References
Application Note: Quantitative Analysis of Buprenorphine and Norbuprenorphine in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of buprenorphine (BUP) and its primary active metabolite, norbuprenorphine (NBUP), in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. While Oripavine-d3 was initially considered, this protocol specifies the use of deuterated stable isotope-labeled internal standards, Buprenorphine-d4 and Norbuprenorphine-d3, which are the industry standard and best practice for compensating for matrix effects and ensuring the highest accuracy and precision in bioanalytical methods.
Introduction
Buprenorphine is a semi-synthetic opioid derived from thebaine. It is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This unique pharmacological profile makes it a cornerstone in the treatment of opioid use disorder (OUD) and for the management of chronic pain. Given its widespread use, there is a critical need for a reliable and validated analytical method to monitor its concentrations in biological matrices for clinical and research purposes. Therapeutic drug monitoring helps ensure efficacy, assess patient adherence, and minimize the risk of adverse effects.
This method is designed for researchers, clinicians, and drug development professionals who require precise measurement of buprenorphine and its major metabolite, norbuprenorphine.
Buprenorphine Metabolism
Buprenorphine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, through N-dealkylation to form norbuprenorphine. Both the parent drug and its metabolite can also undergo glucuronidation before excretion.
Caption: Metabolic pathway of buprenorphine.
Experimental Protocol
This protocol is optimized for the quantitative analysis of BUP and NBUP in human plasma.
Materials and Reagents
-
Analytes and Internal Standards: Buprenorphine, Norbuprenorphine, Buprenorphine-d4 (BUP-d4), Norbuprenorphine-d3 (NBUP-d3).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium acetate.
-
Extraction Cartridges: Mixed-mode solid-phase extraction (SPE) cartridges.
-
Biological Matrix: Human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To a 200 µL aliquot of human plasma, add 30 µL of the internal standard working solution (containing BUP-d4 and NBUP-d3 at 10 ng/mL each).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
A triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3.0 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Buprenorphine | 468.3 | 468.3 | 382.3 |
| Norbuprenorphine | 414.3 | 101.1 | 414.3 |
| BUP-d4 (IS) | 472.3 | 472.3 | 386.3 |
| NBUP-d3 (IS) | 417.3 | 101.1 | 417.3 |
Method Validation and Results
The method was validated according to established guidelines for bioanalytical method validation.
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration ranges.
Table 3: Linearity and Limits of Quantification
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
|---|---|---|---|
| Buprenorphine | 25.0 - 10,000 | >0.99 | 25.0 |
| Norbuprenorphine | 20.0 - 8,000 | >0.99 | 20.0 |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
Table 4: Summary of Accuracy and Precision Data
| Analyte | QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Buprenorphine | Low | < 6.0% | < 7.5% | 95.5 - 104.3% |
| Medium | < 5.0% | < 6.5% | 97.2 - 102.8% | |
| High | < 4.5% | < 5.8% | 98.1 - 101.5% | |
| Norbuprenorphine | Low | < 7.0% | < 8.2% | 94.8 - 105.1% |
| Medium | < 5.5% | < 7.1% | 96.5 - 103.5% |
| | High | < 5.0% | < 6.3% | 97.9 - 102.1% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.
Table 5: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Buprenorphine | 85.2 - 91.5% | 93.7 - 104.8% |
| Norbuprenorphine | 83.9 - 90.1% | 92.5 - 106.2% |
Workflow Diagram
The overall analytical workflow is summarized in the diagram below.
Caption: LC-MS/MS analytical workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of buprenorphine and norbuprenorphine in human plasma. The use of deuterated internal standards ensures high accuracy, and the streamlined SPE procedure allows for effective sample cleanup. This validated method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Protocol for the Preparation of Oripavine-d3 Stock and Working Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Oripavine-d3 stock and working solutions, primarily for use as an internal standard in analytical chromatography techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is the deuterated analog of Oripavine, a natural opioid alkaloid and a major metabolite of thebaine. Due to its structural similarity and mass shift, this compound is an ideal internal standard for the accurate quantification of Oripavine in biological matrices. This protocol outlines the necessary steps for preparing stable and accurate stock and working solutions.
Materials and Reagents
| Material/Reagent | Grade | Supplier Examples |
| This compound | ≥98% purity | Cerilliant, LGC Standards, Toronto Research Chemicals |
| Methanol (MeOH) | LC-MS grade | Fisher Scientific, Sigma-Aldrich, VWR |
| Deionized Water | Type I | Millipore Milli-Q or equivalent |
| Acetonitrile (ACN) | LC-MS grade | Fisher Scientific, Sigma-Aldrich, VWR |
| Formic Acid | LC-MS grade | Fisher Scientific, Sigma-Aldrich, VWR |
| Volumetric flasks | Class A | Pyrex, Kimble |
| Pipettes (calibrated) | P1000, P200, P20 | Eppendorf, Gilson |
| Amber glass vials | 2 mL with PTFE-lined caps | Agilent, Waters, Thermo Scientific |
| Analytical balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |
| Sonicator | - | Branson, Qsonica |
Experimental Protocols
Preparation of 100 µg/mL this compound Stock Solution
This primary stock solution is the foundation for all subsequent dilutions.
Procedure:
-
Weighing: Accurately weigh 1.0 mg of this compound powder using an analytical balance.
-
Dissolving: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 8 mL of LC-MS grade methanol to the volumetric flask.
-
Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the this compound.
-
Dilution to Volume: Allow the solution to return to room temperature, then add methanol to the 10 mL mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the stock solution to a labeled amber glass vial for storage.
| Parameter | Value |
| Analyte | This compound |
| Concentration | 100 µg/mL (100,000 ng/mL) |
| Solvent | Methanol |
| Storage Temperature | -20°C |
| Stability | Approximately 6 months (monitor for degradation) |
Preparation of 1 µg/mL (1000 ng/mL) this compound Working Solution
This intermediate working solution is used for spiking into calibration standards and quality control samples.
Procedure:
-
Pipetting: Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with methanol.
-
Homogenization: Invert the flask 10-15 times for thorough mixing.
-
Storage: Transfer to a labeled amber glass vial for storage.
| Parameter | Value |
| Analyte | This compound |
| Concentration | 1 µg/mL (1000 ng/mL) |
| Solvent | Methanol |
| Storage Temperature | 2-8°C |
| Stability | Approximately 1 month |
Preparation of Spiking Solutions for Calibration Curve
This example demonstrates the preparation of a 10 ng/mL spiking solution, commonly used for LC-MS/MS analysis of biological samples.
Procedure:
-
Serial Dilution: Perform a serial dilution from the 1 µg/mL working solution. For example, pipette 100 µL of the 1 µg/mL solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of methanol and deionized water (or the initial mobile phase composition of your LC method). This results in a 10 ng/mL solution.
-
Application: This solution can then be added to blank biological matrix (e.g., urine, plasma) to create calibration standards.
| Parameter | Value |
| Analyte | This compound |
| Example Concentration | 10 ng/mL |
| Solvent | 50:50 Methanol:Water (or as per analytical method) |
| Storage Temperature | 2-8°C |
| Stability | Prepare fresh daily or weekly as needed |
Experimental Workflow and Signaling Pathway Diagrams
Safety Precautions
-
Controlled Substance: Oripavine and its deuterated analog are controlled substances. All handling, storage, and disposal must comply with local and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and its solutions.
-
Ventilation: Handle the powdered form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste containing this compound in accordance with institutional and regulatory guidelines for controlled substances.
Conclusion
This protocol provides a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures will ensure the accuracy and reliability of quantitative analytical methods that utilize this compound as an internal standard. Always refer to the manufacturer's certificate of analysis for specific information regarding the purity and handling of the this compound standard.
Application Notes and Protocols: The Use of Oripavine-d3 in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine, serves as a critical starting material for the synthesis of several semi-synthetic opioids, including buprenorphine and etorphine. While its analgesic potency is comparable to morphine, its clinical use is precluded by a narrow therapeutic index and significant toxicity, including convulsive effects. Consequently, direct pharmacokinetic and pharmacodynamic (PK/PD) studies of oripavine in humans are limited. However, understanding its PK/PD profile in preclinical models is crucial for drug development and toxicology.
Oripavine-d3, a deuterated isotopologue of oripavine, is an indispensable tool in these studies. It serves as an ideal internal standard for the quantification of oripavine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has identical chemical and physical properties to oripavine, leading to similar extraction recovery and ionization efficiency, but with a distinct mass-to-charge ratio (m/z), allowing for precise and accurate quantification.
These application notes provide an overview of the role of this compound in PK/PD studies of oripavine, including protocols for bioanalytical sample analysis and a summary of available pharmacodynamic data.
Data Presentation: Pharmacodynamic and Limited Pharmacokinetic Profile of Oripavine
Due to its toxicity profile, comprehensive pharmacokinetic data for oripavine in the public domain is scarce. The focus of available research has been on its pharmacodynamic effects, particularly its analgesic properties and adverse effects.
| Parameter | Species | Value | Citation |
| Pharmacodynamics | |||
| Analgesic Potency | Mouse | Comparable to morphine | [1] |
| Analgesic Potency | Rat | Comparable to morphine | [1] |
| Peak Analgesic Effect | Mouse | 20 minutes post-subcutaneous administration | [1] |
| Peak Analgesic Effect | Rat | 20 minutes post-subcutaneous administration | [1] |
| Duration of Analgesia | Mouse | 40 - 60 minutes | [1] |
| Duration of Analgesia | Rat | 40 - 60 minutes | [1] |
| Primary Toxic Effect | Mouse | Clonic-tonic convulsions followed by death | [1] |
| Primary Toxic Effect | Rat | Clonic-tonic convulsions followed by death | [1] |
| Pharmacokinetics | |||
| Cmax, Tmax, AUC, t1/2, CL, Vd | Various | Data not readily available in the public domain. |
Experimental Protocols
Preclinical Pharmacokinetic Study Design
A typical PK study in a preclinical species (e.g., rat) would involve the administration of a defined dose of oripavine, followed by serial blood sampling to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Workflow for a Preclinical Pharmacokinetic Study of Oripavine:
Bioanalytical Method for Oripavine Quantification in Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of oripavine in plasma samples. Method validation according to regulatory guidelines (e.g., FDA, EMA) is required before application to study samples.
a. Materials and Reagents:
-
Oripavine analytical standard
-
This compound internal standard (IS)
-
Blank plasma (from the same species as the study)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffer (pH 6.0)
b. Stock and Working Solutions Preparation:
-
Oripavine Stock Solution (1 mg/mL): Accurately weigh and dissolve oripavine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Oripavine Working Solutions: Serially dilute the oripavine stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
c. Sample Preparation (Solid Phase Extraction - SPE):
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound working solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
d. LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate oripavine from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX 6500 QTRAP or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Oripavine: To be determined (e.g., Q1: 298.1 -> Q3: 215.1)
-
This compound: To be determined (e.g., Q1: 301.1 -> Q3: 218.1)
-
e. Data Analysis:
-
Quantify oripavine concentrations by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway
Oripavine, like other opioids, exerts its effects primarily through the activation of G protein-coupled opioid receptors (GPCRs), predominantly the mu-opioid receptor (MOR).
Opioid Receptor Signaling Pathway:
Upon binding of oripavine to the mu-opioid receptor, the associated inhibitory G protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G protein also modulates ion channels, leading to the opening of potassium channels (causing hyperpolarization and reduced neuronal excitability) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release). These actions collectively contribute to the analgesic effects of oripavine. Activation of the MAPK pathway is also involved and is implicated in both analgesia and the development of side effects.
Conclusion
This compound is an essential tool for the accurate quantification of oripavine in biological samples, enabling the conduct of preclinical PK/PD studies. While oripavine exhibits potent analgesic effects comparable to morphine, its severe toxicity limits its therapeutic potential and necessitates careful study. The provided protocols and pathway information serve as a foundational resource for researchers investigating the pharmacology and toxicology of oripavine and related compounds. Further research is warranted to fully elucidate the pharmacokinetic profile of oripavine to better understand its disposition and potential for drug-drug interactions.
References
Application Note: High-Throughput Quantification of Opioids in Human Urine by LC-MS/MS using Oripavine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a panel of opioids in human urine. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Oripavine-d3 is employed as an internal standard to ensure accuracy and precision. This method is suitable for use in clinical research, forensic toxicology, and pain management monitoring, offering high throughput and reliable results.
Introduction
The opioid epidemic remains a significant public health crisis, necessitating accurate and reliable methods for monitoring opioid use and abuse. Urine drug testing is a common practice in various settings to assess compliance with prescribed medications and to detect the use of illicit substances.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for opioid confirmation in urine due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[1][2][3] The inclusion of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative results.[4][5][6]
This application note provides a detailed protocol for the quantification of a comprehensive panel of opioids in human urine. The method is designed for researchers, scientists, and drug development professionals who require a reliable and high-throughput analytical solution.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Reference standards for all target opioids and this compound were obtained from a certified reference material provider.
-
Solvents: HPLC-grade methanol, acetonitrile, and water were used. Formic acid (LC-MS grade) was also utilized.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) can be used for sample clean-up.[7] Alternatively, a simpler "dilute-and-shoot" method can be employed.[4][5]
Sample Preparation
Two common sample preparation techniques are presented below. The choice of method may depend on the desired level of sensitivity and the complexity of the urine matrix.
Protocol 1: Solid Phase Extraction (SPE)
-
Hydrolysis (Optional): To a 1 mL urine sample, add a β-glucuronidase enzyme solution to hydrolyze glucuronidated metabolites. Incubate at an elevated temperature (e.g., 60°C) for a specified time. This step is often employed to measure total (free and conjugated) opioid concentrations.
-
Conditioning: Condition the SPE cartridge with methanol followed by deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with a stronger organic solvent, often containing a small amount of a basic modifier.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Dilute-and-Shoot
-
Centrifugation: Centrifuge the urine sample to pellet any particulate matter.
-
Dilution: Dilute a small aliquot of the supernatant with a solution containing the internal standard (this compound) in the initial mobile phase.
-
Injection: The diluted sample is then directly injected into the LC-MS/MS system.[3][4][5]
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column with a particle size of less than 3 µm is recommended for good separation and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic analytes.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is commonly used.
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for maximum signal intensity of the target analytes. These include parameters like ion spray voltage, source temperature, and gas flows.
Data Analysis
Quantification is performed by constructing calibration curves for each analyte using the peak area ratio of the analyte to the internal standard (this compound). The concentration of the analytes in the unknown samples is then determined from their respective calibration curves.
Quantitative Data
The following tables summarize the typical quantitative performance of an LC-MS/MS method for opioid analysis in urine. The specific values may vary depending on the instrumentation and exact method parameters used.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Morphine | 286.1 | 152.1 | 45 | 1.5 |
| Codeine | 300.2 | 152.1 | 48 | 2.1 |
| Hydrocodone | 300.2 | 199.1 | 35 | 2.3 |
| Hydromorphone | 286.1 | 185.1 | 38 | 1.8 |
| Oxycodone | 316.2 | 241.1 | 32 | 2.5 |
| Oxymorphone | 302.2 | 227.1 | 36 | 2.0 |
| Fentanyl | 337.2 | 188.1 | 25 | 4.5 |
| Norfentanyl | 233.2 | 84.1 | 20 | 3.8 |
| Buprenorphine | 468.3 | 468.3 | 10 | 5.2 |
| Norbuprenorphine | 414.3 | 83.1 | 30 | 4.9 |
| Methadone | 310.2 | 265.2 | 15 | 4.2 |
| EDDP | 278.2 | 234.2 | 22 | 3.9 |
| Tramadol | 264.2 | 58.1 | 12 | 3.5 |
| This compound (IS) | 315.2 | 199.1 | 35 | 2.4 |
Note: The MRM transition for this compound is a representative example and should be optimized based on experimental data.
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Morphine | 10 - 2000 | 10 | 90-110 | < 15 |
| Codeine | 10 - 2000 | 10 | 90-110 | < 15 |
| Hydrocodone | 5 - 1000 | 5 | 92-108 | < 10 |
| Hydromorphone | 5 - 1000 | 5 | 93-107 | < 10 |
| Oxycodone | 10 - 2000 | 10 | 91-109 | < 12 |
| Oxymorphone | 5 - 1000 | 5 | 94-106 | < 10 |
| Fentanyl | 1 - 500 | 1 | 95-105 | < 8 |
| Norfentanyl | 1 - 500 | 1 | 94-106 | < 9 |
| Buprenorphine | 1 - 200 | 1 | 96-104 | < 7 |
| Norbuprenorphine | 1 - 200 | 1 | 95-105 | < 8 |
| Methadone | 10 - 1000 | 10 | 90-110 | < 13 |
| EDDP | 10 - 1000 | 10 | 92-108 | < 11 |
| Tramadol | 10 - 1000 | 10 | 93-107 | < 12 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data presented in this table is a compilation of typical values reported in the literature and should be established for each individual laboratory and instrument.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of opioids in urine.
Caption: Workflow for LC-MS/MS quantification of opioids in urine.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of a wide range of opioids in human urine. The use of this compound as an internal standard ensures accurate and precise results. The detailed protocols for sample preparation and instrument conditions can be readily adapted by laboratories involved in clinical research, forensic toxicology, and pain management monitoring.
References
- 1. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urine drug testing for opioids, cocaine, and metabolites by direct injection liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicresources.org [forensicresources.org]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
Application Note: Solid-Phase Extraction Protocol for Oripavine-d3 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oripavine, a major metabolite of thebaine, is an opiate analgesic with a potency comparable to morphine.[1][2] Its clinical use is limited due to a low therapeutic index.[1] Accurate and reliable quantification of oripavine and its deuterated internal standard, Oripavine-d3, in biological matrices is crucial for forensic toxicology, pain management monitoring, and pharmaceutical research. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[3] This application note details a robust SPE protocol for the extraction of this compound from samples, utilizing a mixed-mode cation exchange mechanism to ensure high recovery and removal of matrix interferences.[4][5]
Experimental Protocol
This protocol is designed for the extraction of this compound using a mixed-mode strong cation exchange (SCX) SPE sorbent. The dual retention mechanism, combining reversed-phase and ion exchange, allows for rigorous washing steps and highly selective extraction of basic compounds like oripavine.[4][6]
Materials:
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (SCX)
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Sample (e.g., urine, plasma)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Methodology:
-
Sample Pre-treatment:
-
To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard, this compound.
-
Acidify the sample by adding 100 µL of 2% formic acid in deionized water. This step ensures that the analyte is in its positively charged state to facilitate retention by the cation exchange sorbent.[4]
-
Vortex the sample for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins or particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SCX cartridge to wet the sorbent and activate the reversed-phase functional groups.[6]
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge to remove the methanol.
-
Equilibrate the sorbent by passing 1 mL of 2% formic acid in deionized water. This step prepares the sorbent with a pH similar to the sample matrix to maximize retention.[6]
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences that may have been retained by the reversed-phase mechanism.[3]
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism and allowing for its release.[7]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of opiates using a mixed-mode SPE protocol. The data is representative of the expected performance for this compound.
| Parameter | Result |
| Recovery | 89% - 113%[7] |
| Precision (Intra-day RSD) | < 12%[7] |
| Precision (Inter-day RSD) | < 12%[7] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.25 ng/mL[5] |
| Linearity (Correlation Coefficient) | > 0.998[5] |
Experimental Workflow Diagram
Caption: Workflow for this compound Solid-Phase Extraction.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biotage.com [biotage.com]
- 5. Simultaneous analysis of morphine-related compounds in plasma using mixed-mode solid phase extraction and UltraPerformance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. helvia.uco.es [helvia.uco.es]
Application Notes and Protocols for Oripavine-d3 in Pain Management Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oripavine, a natural opioid alkaloid, is a key intermediate in the biosynthesis of morphine and the precursor for the semi-synthesis of several clinically significant opioids, including buprenorphine and etorphine.[1] While not typically used as a therapeutic agent itself due to a narrow therapeutic window, monitoring its levels, alongside other opioids, is crucial in pain management, addiction research, and forensic toxicology. Oripavine-d3, a deuterated analog of oripavine, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision by compensating for matrix effects and variations in sample processing.
These application notes provide a comprehensive protocol for the therapeutic drug monitoring of oripavine in human urine using this compound as an internal standard. The methodology is designed for researchers and clinicians to accurately quantify oripavine levels, aiding in the assessment of patient adherence, metabolism, and potential co-administration of opiates.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of oripavine using this compound. These values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (ng/mL) | 1 - 1,000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Accuracy at LLOQ (%) | 85 - 115 |
| Precision at LLOQ (%RSD) | < 20 |
| Accuracy (Low, Mid, High QC) (%) | 90 - 110 |
| Precision (Low, Mid, High QC) (%RSD) | < 15 |
| Mean Extraction Recovery (%) | > 85 |
| Matrix Effect (%) | < 15 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Oripavine from Urine
This protocol outlines the extraction of oripavine and its internal standard, this compound, from human urine samples prior to LC-MS/MS analysis.
Materials:
-
Human urine samples
-
Oripavine and this compound standards
-
β-glucuronidase enzyme solution
-
Phosphate buffer (0.1 M, pH 6.8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution solvent: 5% Ammonium hydroxide in Ethyl Acetate/Isopropanol (80:20 v/v)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Pipette 1.0 mL of urine into a labeled centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 1.0 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 60°C for 2 hours to allow for enzymatic hydrolysis of glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.8) through the cartridge. Do not allow the cartridge to dry.
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 5.0 95 5.5 95 5.6 5 | 7.0 | 5 |
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Representative):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Oripavine 298.1 215.1 35 | this compound | 301.1 | 218.1 | 35 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of oripavine in urine.
Oripavine Biosynthetic Pathway
Caption: Simplified biosynthetic pathway from thebaine to morphine.
References
Analysis of Trace Level Opioids in Plasma Using Oripavine-d3 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of a panel of trace-level opioids and their metabolites in human plasma. The described method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. Oripavine-d3 is employed as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical and forensic toxicology, and pain management research.
Introduction
The analysis of opioids in biological matrices is crucial for a variety of clinical and research applications. Given the potent nature of these compounds and their presence at low concentrations in plasma, a highly sensitive and selective analytical method is required. LC-MS/MS has emerged as the gold standard for this purpose due to its ability to provide excellent sensitivity, specificity, and high throughput.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.
This application note details a validated SPE-LC-MS/MS method for the simultaneous quantification of 12 common opioids and metabolites in human plasma.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Reference standards for all target opioids and this compound were obtained from a certified reference material provider.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Plasma: Drug-free human plasma (K2EDTA).
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE cartridges.
Sample Preparation
A robust and reliable sample preparation is key to achieving accurate and precise results. This protocol employs a solid-phase extraction (SPE) procedure to remove plasma proteins and other interfering substances.
Protocol:
-
Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (containing this compound). For calibration standards and quality control samples, add the appropriate volume of the corresponding spiking solution.
-
Pre-treatment: Add 500 µL of 4% phosphoric acid to the plasma sample, vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 20 mM acetate buffer (pH 5.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 column, and detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, re-equilibrate for 2 minutes |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for each analyte and the internal standard are listed in Table 2.
Table 2: MRM Transitions for Opioids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Morphine | 286.1 | 165.1 | 35 |
| Codeine | 300.1 | 165.1 | 38 |
| Hydrocodone | 300.2 | 199.1 | 30 |
| Hydromorphone | 286.1 | 185.1 | 32 |
| Oxycodone | 316.2 | 241.1 | 28 |
| Oxymorphone | 302.2 | 227.1 | 33 |
| Fentanyl | 337.2 | 188.2 | 25 |
| Norfentanyl | 233.1 | 84.1 | 20 |
| Buprenorphine | 468.3 | 468.3 | 15 |
| Norbuprenorphine | 414.3 | 101.1 | 22 |
| Methadone | 310.2 | 265.2 | 18 |
| EDDP | 278.2 | 234.2 | 20 |
| This compound (IS) | 301.2 | 178.1 | 40 |
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The validation results demonstrate that the method is accurate, precise, and reliable for the intended purpose.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 for all analytes |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for all analytes |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% for all analytes |
| Matrix Effect | Minimal (< 15%) |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow, from sample receipt to data analysis.
Caption: Experimental workflow for opioid analysis in plasma.
Opioid Signaling Pathway
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway following mu-opioid receptor activation.
Caption: Mu-opioid receptor signaling pathway.
Conclusion
This application note provides a detailed and validated method for the sensitive and specific quantification of a panel of opioids in human plasma using SPE-LC-MS/MS with this compound as an internal standard. The method demonstrates excellent performance characteristics and is suitable for use in a variety of research and clinical settings. The provided protocols and diagrams serve as a comprehensive resource for laboratories implementing this type of analysis.
References
Troubleshooting & Optimization
Technical Support Center: Oripavine-d3 Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of Oripavine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (Q1/Q3) for this compound?
A1: The exact mass transitions for this compound should be empirically determined on your specific instrument. However, based on the structure of Oripavine and data from related deuterated opioid standards, the expected precursor ion (Q1) in positive ion mode would be approximately m/z 301.2. Product ions (Q3) will need to be optimized, but you can start by scanning for fragments resulting from the loss of the methyl group and other characteristic fragments.
Q2: How is this compound typically used in a mass spectrometry experiment?
A2: this compound is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Oripavine.[1][2] As a stable isotope-labeled standard, it co-elutes with the unlabeled analyte (Oripavine) and helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
Q3: What are the key instrument parameters to optimize for this compound analysis?
A3: The most critical parameters to optimize include the precursor ion (Q1) and product ions (Q3), collision energy (CE), and declustering potential (DP). Additionally, source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve a stable and robust signal.
Troubleshooting Guides
Problem: No or very low signal intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Transitions | Verify the calculated precursor mass for this compound. Perform a precursor ion scan to confirm the Q1 mass and then a product ion scan to identify the most abundant and stable fragment ions (Q3). |
| Suboptimal Source Conditions | Systematically optimize source parameters. Start with the ion spray voltage and source temperature, followed by the nebulizer and heater gas flows. Use a continuous infusion of a standard solution to observe real-time changes in signal intensity. |
| LC Method Issues | Ensure that the mobile phase composition is compatible with electrospray ionization (ESI). Acidic mobile phases, such as those containing 0.1% formic acid, are commonly used for positive ion mode analysis of opioids. |
| Sample Preparation | Verify the concentration and integrity of your this compound standard solution. Ensure proper sample extraction and reconstitution in a solvent compatible with your mobile phase to avoid precipitation. |
| Instrument Contamination | If the signal degrades over time, the ion source or mass spectrometer inlet may be contaminated. Follow the manufacturer's instructions for cleaning the source components. |
Problem: Poor peak shape (fronting, tailing, or splitting).
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the this compound standard. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape. |
| Column Degradation | If peak shape deteriorates for all analytes, the column may be nearing the end of its life. Replace the column with a new one of the same type. |
| Secondary Interactions | Opioids can exhibit secondary interactions with residual silanols on the column stationary phase, leading to peak tailing. Using a column with end-capping or a different stationary phase (e.g., biphenyl) may improve peak shape. |
| Autosampler Issues | Carryover from previous injections can cause peak splitting or shouldering. Implement a robust needle wash protocol using a strong organic solvent. |
Experimental Protocols
Protocol 1: Optimization of this compound Mass Spectrometer Parameters
-
Prepare a working standard solution of this compound at a concentration of approximately 100 ng/mL in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize the precursor ion (Q1): In Q1 scan mode, identify the protonated molecule [M+H]⁺ of this compound.
-
Optimize the product ions (Q3): Perform a product ion scan of the selected precursor ion to identify the most intense and stable fragment ions. Select at least two product ions for Multiple Reaction Monitoring (MRM) for quantitative and qualitative purposes.
-
Optimize Collision Energy (CE): For each selected MRM transition, ramp the collision energy over a range (e.g., 10-60 eV) and identify the value that produces the highest signal intensity for the product ion.
-
Optimize Declustering Potential (DP): Vary the declustering potential to maximize the precursor ion signal while minimizing in-source fragmentation.
-
Optimize Source Parameters: While infusing the standard, adjust the ion spray voltage, source temperature, and gas flows to achieve the most stable and intense signal.
Protocol 2: LC-MS/MS Analysis of Oripavine using this compound Internal Standard
-
Sample Preparation: Spike a known amount of this compound internal standard into all samples, calibration standards, and quality controls before any extraction or dilution steps. A common concentration for the internal standard is 50 ng/mL.
-
Chromatography:
-
Column: A C18 or biphenyl column is typically suitable for opioid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of Oripavine from other matrix components and potential interferences.
-
-
Mass Spectrometry:
-
Set up an MRM method using the optimized transitions and parameters for both Oripavine and this compound.
-
Monitor at least two transitions for the analyte (quantifier and qualifier) and one for the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the Oripavine and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Oripavine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
Table 1: Suggested Starting MRM Parameters for this compound
Note: These parameters are based on typical values for related deuterated opioids and should be optimized on your specific instrument.
| Parameter | Suggested Starting Value |
| Precursor Ion (Q1) | ~301.2 m/z |
| Product Ion 1 (Q3) | To be determined by product ion scan |
| Product Ion 2 (Q3) | To be determined by product ion scan |
| Collision Energy (CE) | 20 - 40 eV (to be optimized) |
| Declustering Potential (DP) | 50 - 100 V (to be optimized) |
Visualizations
Caption: Experimental workflow for the quantification of Oripavine using this compound.
Caption: Troubleshooting logic for low or no signal intensity of this compound.
References
Troubleshooting poor peak shape for Oripavine-d3 in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Oripavine-d3, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?
A1: The most common issue is peak tailing. Oripavine is a basic compound, and in reversed-phase HPLC, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase.[1][2] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to asymmetrical peaks with a "tail."[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. Oripavine is a basic compound, and its ionization state is pH-dependent. At a low pH (around 2-3), the silanol groups on the column are protonated and less likely to interact with the protonated basic analyte, which can reduce tailing.[3] Operating at a higher pH can suppress the ionization of acidic silanols, also potentially improving the peak shape for basic compounds.[1] However, it's crucial to choose a pH where the analyte has a consistent ionization state to avoid peak distortion.[4]
Q3: Can the injection solvent affect my this compound peak shape?
A3: Yes, the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or splitting.[4][5] It is best practice to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[3][5]
Q4: What is a good USP tailing factor to aim for?
A4: An ideal, symmetrical peak has a USP tailing factor (Tf) of 1.0. In practice, a value between 0.9 and 1.5 is generally considered acceptable. A Tf value greater than 2.0 is often unacceptable for quantitative analysis as it can negatively impact peak integration and resolution.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | - Lower Mobile Phase pH: Adjust the mobile phase pH to around 2-3 using an appropriate buffer (e.g., phosphate or formate) to protonate the silanol groups and minimize interactions with the basic this compound molecule.[3] - Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.[3][6] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration.[7][8] - Decrease Injection Volume: Inject a smaller volume of the sample.[5] |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent to remove contaminants.[9] - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3] |
| Extra-Column Effects | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector to reduce dead volume.[3][9] - Check Fittings: Ensure all fittings are secure and appropriate for the tubing to prevent dead volume.[4] |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample: this compound at 1 µg/mL in 50:50 Water:Acetonitrile
-
-
Procedure: a. Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using appropriate buffers (e.g., phosphate buffer for higher pH). b. Equilibrate the column with the initial mobile phase for at least 15 minutes. c. Inject the this compound standard and record the chromatogram. d. Calculate the USP tailing factor for the this compound peak at each pH. e. Compare the peak shapes and select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | - Reduce Sample Concentration: Dilute the sample.[7][8] - Decrease Injection Volume: Inject a smaller volume.[5] |
| Poor Sample Solubility | - Change Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.[8] Ideally, the sample solvent should be weaker than or match the initial mobile phase.[5] |
| Column Collapse | - Operate within Column Limits: Ensure the mobile phase pH and temperature are within the recommended range for the column to avoid damaging the stationary phase.[8] |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated or Blocked Guard Column/Column Inlet | - Clean or Replace Guard Column: If using a guard column, clean it or replace it.[10] - Backflush the Column: Reverse the column direction and flush with a strong solvent to remove any particulate matter at the inlet.[7] |
| Injection Solvent Mismatch | - Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[3] |
| Injector Issues | - Inspect and Clean the Injector: A partially blocked injector port or a faulty rotor seal can cause peak splitting.[7] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. High Performance Liquid Chromatography (HPLC) | PDF [slideshare.net]
Oripavine-d3 stability in different solvents and temperatures
For researchers, scientists, and drug development professionals working with Oripavine-d3, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides essential information on the stability of this compound in various solvents and under different temperature conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution. As a phenolic compound, this compound is susceptible to oxidative degradation, and its morphinan structure can be sensitive to acid-base hydrolysis and photolytic degradation.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: In its solid form, this compound should be stored in a well-sealed container, protected from light, at -20°C. For solutions, it is recommended to prepare them fresh whenever possible. If short-term storage is necessary, store the solution at -20°C in a tightly capped vial, protected from light. For longer-term storage, consider using a solvent in which this compound exhibits higher stability, such as acetonitrile, and maintain the -20°C storage temperature.
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation of this compound may not be visually apparent. The most reliable method to assess the purity and integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound from its potential degradation products.
Q4: Are there any known degradation products of Oripavine?
A4: While specific degradation pathways for this compound are not extensively published, based on the structure of related morphinan alkaloids, potential degradation products could arise from N-demethylation, O-demethylation, oxidation of the phenolic hydroxyl group, and hydrolysis of the enol ether.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of this compound stock or working solutions. | Prepare fresh solutions before each experiment. Verify the stability of the stock solution by re-analyzing it. Store solutions at -20°C and protect from light. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradants. |
| Loss of compound over time in stored samples | Adsorption to container surfaces or degradation. | Use silanized glass vials or polypropylene tubes for storage. Evaluate the stability of this compound in the specific solvent and storage conditions used in your experiment. |
Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following sections provide a general protocol and representative data for the forced degradation of this compound.
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and assess its stability profile.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Keep 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation (Solution): Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Thermal Degradation (Solid): Keep a known amount of solid this compound at 60°C for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Representative Stability Data for this compound
The following tables summarize hypothetical data from a forced degradation study of this compound.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Storage Duration | % this compound Remaining |
| Acetonitrile | -20°C | 30 days | >99% |
| Acetonitrile | 4°C | 7 days | 98% |
| Acetonitrile | 25°C (Room Temp) | 24 hours | 95% |
| Methanol | -20°C | 30 days | 97% |
| Methanol | 4°C | 7 days | 92% |
| Methanol | 25°C (Room Temp) | 24 hours | 88% |
| Water | 4°C | 24 hours | 85% |
| Water | 25°C (Room Temp) | 8 hours | 75% |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Reagent/Condition | Duration | % this compound Remaining | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 82% | N-Oxide, Hydrolyzed products |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 75% | Phenolic oxidation products |
| Oxidation | 3% H₂O₂ at 25°C | 24 hours | 65% | N-Oxide, various oxidation products |
| Thermal (Solution) | 60°C | 48 hours | 90% | Minor unidentified peaks |
| Photolytic (Solution) | UV/Vis light | 24 hours | 78% | Photodegradation products |
| Thermal (Solid) | 60°C | 48 hours | >98% | Not significant |
Visualizing Experimental Workflows
Experimental Workflow for this compound Stability Testing
Caption: Workflow for the forced degradation study of this compound.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
Recommended storage conditions for long-term Oripavine-d3 stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the recommended storage conditions for ensuring the long-term stability of Oripavine-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
There is no single, universally mandated storage temperature for this compound. Recommendations vary by supplier. To ensure the integrity of your sample, it is crucial to consult the product-specific information provided by the manufacturer. However, a general summary of recommended storage temperatures from various suppliers is provided in the table below. For optimal long-term stability, storage at -20°C is a common recommendation for many opioid reference standards.[1][2]
Q2: How should I handle this compound upon receipt?
Upon receipt, it is recommended to store the this compound standard at the temperature specified on the product label and in its original, unopened container.[3][4] Avoid exposure to excessive heat, moisture, and light.[5]
Q3: My this compound has been at room temperature for a short period. Is it still viable?
While some suppliers ship this compound at room temperature, long-term storage at ambient temperatures is not recommended.[1][6] The stability of the compound depends on the duration and conditions of exposure. If you suspect any degradation, it is advisable to perform a purity analysis before use.
Q4: What are the potential signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the sample. However, degradation can occur without any visible changes. Therefore, for quantitative applications, periodic purity checks using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), are recommended.
Q5: Are there any known incompatibilities for this compound?
As a general precaution, this compound should be kept away from strong oxidizing agents.[7] When preparing solutions, use high-purity solvents and store them under appropriate conditions to prevent contamination and degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential stability issues with this compound.
dot
Caption: A logical workflow for troubleshooting this compound stability concerns.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Oripavine and this compound from Various Suppliers
| Supplier | Product | Recommended Storage Temperature |
| LGC Standards | Oripavine | +5°C[6] |
| LGC Standards (TRC) | Oripavine | -20°C[1] |
| Biosynth | Oripavine | < -15°C[2] |
Note: This table is for informational purposes only. Always refer to the manufacturer's specific recommendations for your product lot.
Experimental Protocols
Generalized Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a general procedure for conducting a long-term stability study of this compound. It should be adapted based on specific laboratory capabilities and regulatory requirements.
1. Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.
2. Materials:
- This compound reference standard
- High-purity solvents (e.g., methanol, acetonitrile)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber glass vials with inert caps
- HPLC system with UV or Mass Spectrometric (MS) detection
- Stability chambers set to desired temperature and humidity conditions
3. Method:
- Initial Analysis (Time Zero):
- Accurately weigh and dissolve a sample of this compound in a suitable solvent to prepare a stock solution of known concentration.
- Perform a comprehensive analysis to determine the initial purity and concentration. This will serve as the baseline. Analytical methods may include HPLC-UV or LC-MS.[8]
- Sample Preparation and Storage:
- Aliquot the this compound standard (as a solid or in solution) into multiple amber glass vials.
- Place the vials in stability chambers under various conditions (e.g., -20°C, 5°C, 25°C/60% RH, 40°C/75% RH).
- Protect samples from light.[5]
- Stability Testing at Designated Time Points:
- At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each storage condition.
- Allow the samples to equilibrate to room temperature.
- Analyze the samples using the same analytical method as the initial analysis.
- Data Analysis:
- Compare the purity and concentration of the stored samples to the time-zero data.
- Identify and quantify any degradation products.
- Determine the rate of degradation under each storage condition.
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for Oripavine. The exact degradation products and mechanisms for this compound have not been extensively reported in the literature. This pathway is based on the known reactivity of similar morphinane alkaloids. The C-6 enol methyl ether is known to be reactive and can lead to decomposition.[9]
dot
Caption: A hypothetical degradation pathway for Oripavine.
References
- 1. Oripavine | TRC-O675000-100MG | LGC Standards [lgcstandards.com]
- 2. Oripavine | 467-04-9 | O-0050 | Biosynth [biosynth.com]
- 3. usp.org [usp.org]
- 4. Use & Storage of Reference Standards | USP [usp.org]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Oripavine | LGCFOR0037.13 | LGC Standards [lgcstandards.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
Technical Support Center: Oripavine-d3 for Matrix Effect Compensation in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Oripavine-d3 to address matrix effects in the analysis of blood samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of blood samples?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In blood, plasma, or serum, these interfering components can include phospholipids, salts, endogenous metabolites, and proteins.[1] This interference can lead to inaccurate and imprecise quantification of the target analyte, compromising the reliability of the analytical method.[1]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). As a deuterated analog of Oripavine, it is chemically and physically almost identical to the unlabeled analyte. This means it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement in the mass spectrometer (MS) source as the target analyte. By measuring the ratio of the analyte's signal to the this compound signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the key physicochemical properties of Oripavine and this compound?
A3: Understanding the properties of both the analyte and the internal standard is crucial for method development.
| Property | Oripavine | This compound |
| Chemical Formula | C₁₈H₁₉NO₃ | C₁₈H₁₆D₃NO₃ |
| Molar Mass | 297.35 g/mol | 300.37 g/mol |
| IUPAC Name | 6,7,8,14-Tetradehydro-4,5α-epoxy-6-methoxy-17-methylmorphinan-3-ol | (5α)-6,7,8,14-Tetradehydro-4,5-epoxy-6-methoxy-17-(methyl-d3)morphinan-3-ol |
| Synonyms | 3-O-demethylthebaine | 3-O-Demethylthebaine-d3 |
Source: PubChem, TRC
Q4: When should I be concerned about the stability of this compound in my samples?
A4: The stability of this compound, like many analytes and their internal standards, can be affected by storage conditions. For opioids in whole blood, long-term storage at -20°C generally shows good stability for morphine and codeine, though some degradation can occur over several years. However, more labile compounds can degrade more rapidly. It is crucial to perform stability studies for your specific storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for freeze-thaw cycles. In a study on various psychoactive substances, storage at 4°C and -20°C in a buffered solution maintained stability for up to a year.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects in blood sample analysis.
Problem 1: Inconsistent or poor recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction: The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Oripavine. | Review and optimize the extraction protocol. Ensure the pH of the extraction solvent is appropriate for Oripavine's chemical properties. Experiment with different solvent polarities or SPE sorbents. |
| Degradation during Sample Processing: this compound may be degrading due to exposure to harsh pH, high temperatures, or enzymatic activity. | Minimize sample processing time. Keep samples on ice. Evaluate the effect of adding stabilizers or enzyme inhibitors. |
| Adsorption to Labware: Oripavine can adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or low-adsorption polypropylene tubes. Pre-rinse pipette tips with the sample matrix. |
Problem 2: The analyte/internal standard response ratio is not consistent across different sample lots.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects: While this compound is designed to mimic the analyte, significant variations in the matrix composition between different blood samples (e.g., hemolyzed or lipemic samples) can sometimes lead to differential ionization. | Evaluate matrix effects from at least six different sources of blank matrix.[1] If variability is high, further sample cleanup to remove interfering phospholipids or other matrix components may be necessary. |
| Chromatographic Separation Issues: A slight shift in retention time between the analyte and this compound can occur, especially if the deuterium labeling affects the compound's polarity. If this shift places one peak in a region of high ion suppression while the other is not, the ratio will be inconsistent. | Optimize the LC gradient to ensure the analyte and internal standard co-elute as closely as possible. Consider using a column with a different stationary phase. |
| Isotopic Exchange: In rare cases, the deuterium atoms on the internal standard can exchange with protons from the solvent, particularly under acidic or basic conditions. | Assess the isotopic purity of the this compound standard. Avoid exposing the internal standard to harsh pH conditions for extended periods. |
Problem 3: The this compound signal is suppressed or completely absent.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression: The concentration of co-eluting matrix components is so high that it significantly suppresses the ionization of both the analyte and the internal standard. | Dilute the sample extract to reduce the concentration of matrix components.[2] Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), specifically targeting the removal of phospholipids. |
| Incorrect MS/MS Transition: The mass spectrometer is not set to monitor the correct precursor and product ions for this compound. | Verify the MRM transitions for this compound. A common precursor ion for this compound is m/z 301.2, reflecting the addition of a proton to the deuterated molecule. Product ions will depend on the specific fragmentation pattern. |
| Internal Standard Spiking Error: The this compound solution was not added to the sample or was added at a much lower concentration than intended. | Review the sample preparation workflow to ensure the internal standard is added at the correct step and in the correct volume. Prepare fresh internal standard working solutions. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using this compound
This protocol outlines the steps to quantitatively assess matrix effects in your blood sample analysis.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the target analyte into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process blank blood plasma/serum through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound and the target analyte at the same concentration as Set A.
-
Set C (Spiked Sample): Spike blank blood plasma/serum with this compound and the target analyte at the same concentration as Set A before initiating the sample preparation procedure.
-
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) x 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. By comparing the ME of the analyte to the ME of this compound, you can assess how well the internal standard is compensating for matrix effects.
-
Visualizations
Caption: Experimental workflow for blood sample analysis using this compound.
Caption: Decision tree for addressing matrix effects in bioanalysis.
References
Fragmentation pattern and MRM transitions for Oripavine-d3
Welcome to the technical support center for the analysis of Oripavine-d3. This guide provides detailed information on the fragmentation pattern and Multiple Reaction Monitoring (MRM) transitions for this compound, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion for this compound in positive ion electrospray ionization mass spectrometry?
A1: The molecular formula for this compound is C₁₈H₁₆D₃NO₃, with a molecular weight of approximately 300.37 g/mol . In positive ion electrospray ionization (ESI+), this compound is protonated to form the precursor ion [M+H]⁺. Therefore, the expected m/z (mass-to-charge ratio) for the precursor ion of this compound is approximately 301.4 .
Q2: What are the typical MRM transitions for quantifying this compound?
A2: Specific MRM (Multiple Reaction Monitoring) transitions are crucial for the selective and sensitive quantification of this compound in complex matrices. While optimal collision energies may vary slightly between different mass spectrometer models, the following transitions are commonly used. It is recommended to optimize the collision energy on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) | Role |
| 301.4 | 229.1 | [M+H - C₄H₄O - D]⁺ | Optimize between 25-40 | Quantifier |
| 301.4 | 176.1 | [M+H - C₇H₇DO₂]⁺ | Optimize between 35-50 | Qualifier |
Q3: How should I prepare my sample for this compound analysis by LC-MS/MS?
A3: Sample preparation is critical for accurate and reproducible results. The appropriate method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate). A general solid-phase extraction (SPE) protocol for biological fluids is provided below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal for this compound | 1. Incorrect MRM transitions or collision energy.2. Poor ionization efficiency.3. Sample degradation.4. Issues with the LC-MS/MS system. | 1. Verify the precursor and product ion m/z values. Optimize collision energy.2. Check mobile phase composition; ensure the presence of a proton source (e.g., formic acid). Clean the ion source.3. Prepare fresh samples and standards. Store stock solutions at -20°C or lower.4. Perform system suitability tests and calibration. |
| High Background Noise | 1. Matrix effects from the sample.2. Contaminated mobile phase or LC system. | 1. Optimize the sample preparation procedure to remove interferences. Consider a more rigorous SPE cleanup.2. Use high-purity solvents and flush the LC system. |
| Peak Tailing or Broadening | 1. Poor chromatographic conditions.2. Column degradation. | 1. Adjust mobile phase gradient and flow rate. Ensure compatibility of sample solvent with the mobile phase.2. Replace the analytical column. |
| Inconsistent Results | 1. Inaccurate standard concentrations.2. Variability in sample preparation. | 1. Prepare fresh calibration standards and verify their concentrations.2. Ensure consistent and precise execution of the sample preparation protocol. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., hydrolyzed urine or plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~5500 V.
-
Source Temperature: ~500°C.
-
Curtain Gas: ~30 psi.
-
Collision Gas: Nitrogen.
Fragmentation Pattern of this compound
The fragmentation of protonated this compound in the collision cell of a mass spectrometer leads to the formation of characteristic product ions. The deuterated methyl group on the nitrogen atom is generally stable during fragmentation. The primary fragmentation pathways involve the cleavage of the ether bridge and rearrangements of the morphinan core.
Dealing with potential isotopic interference with Oripavine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oripavine-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Oripavine, an opioid alkaloid. It is used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest (Oripavine).[1] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.[2]
Q2: What is isotopic interference (crosstalk) in the context of this compound analysis?
Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Oripavine) overlaps with the signal of the stable isotope-labeled internal standard (this compound), or vice-versa.[3][4] This can lead to inaccuracies in quantification. There are two primary sources of this interference:
-
Natural Isotopic Abundance of the Analyte: Oripavine contains naturally occurring heavy isotopes of its constituent elements (primarily Carbon-13). These isotopes contribute to small peaks at masses higher than the monoisotopic mass of Oripavine. If these isotopic peaks overlap with the mass of this compound, it can artificially inflate the internal standard signal.
-
Isotopic Purity of the Internal Standard: this compound may contain small amounts of unlabeled Oripavine (d0) or partially labeled species (d1, d2). These impurities will contribute to the analyte signal, leading to an overestimation of the analyte concentration.
Q3: What are the potential consequences of unaddressed isotopic interference?
Unaddressed isotopic interference can lead to several issues in quantitative analysis:
-
Non-linear calibration curves: The interference can cause a non-proportional response between the analyte and the internal standard, resulting in a loss of linearity in the calibration curve, especially at the lower and upper ends of the concentration range.[4][5]
-
Inaccurate quantification: The overestimation or underestimation of the analyte or internal standard signal will lead to biased and inaccurate concentration measurements.
-
Poor assay precision and reproducibility: The variable nature of the interference can lead to increased variability in the results, compromising the precision and reproducibility of the assay.
Troubleshooting Guide for Isotopic Interference
This guide provides a systematic approach to identifying and mitigating isotopic interference when using this compound as an internal standard.
Step 1: Assess the Potential for Interference
1.1. Understand the Isotopic Profiles of Oripavine and this compound
-
Oripavine:
-
Chemical Formula: C₁₈H₁₉NO₃
-
Monoisotopic Mass: 297.1365 g/mol
-
-
This compound:
-
Chemical Formula: C₁₈H₁₆D₃NO₃
-
Monoisotopic Mass: 300.1553 g/mol
-
Labeling: The three deuterium atoms are typically on the N-methyl group.
-
1.2. Evaluate Isotopic Overlap
The primary concern is the contribution of the M+3 isotope of Oripavine to the this compound signal. The theoretical natural isotopic abundance of Oripavine can be calculated to estimate the potential for this overlap.
Table 1: Theoretical Isotopic Abundance of Oripavine
| Isotope | Relative Abundance (%) |
| M+0 (¹²C₁₈) | 100.00 |
| M+1 (¹³C₁¹²C₁₇) | 19.88 |
| M+2 (¹³C₂¹²C₁₆) | 2.07 |
| M+3 (¹³C₃¹²C₁₅) | 0.15 |
Note: This is a simplified calculation focusing on ¹³C contributions. The actual isotopic distribution will also be influenced by the natural abundance of ¹⁵N and ¹⁷O, ¹⁸O.
As seen in Table 1, the M+3 peak of Oripavine has a very low theoretical abundance. However, at high concentrations of Oripavine, this contribution to the this compound signal can become significant.
Step 2: Experimental Verification of Interference
2.1. Analyze High-Concentration Oripavine Standard without Internal Standard
-
Protocol: Prepare a high concentration solution of Oripavine (e.g., at the upper limit of quantification, ULOQ) without adding this compound.
-
Analysis: Acquire data by monitoring the MRM transition for this compound.
-
Expected Outcome: If a signal is detected in the this compound channel, it confirms crosstalk from the natural isotopes of Oripavine.
2.2. Analyze this compound Internal Standard without Analyte
-
Protocol: Prepare a solution of the this compound internal standard at the working concentration without adding Oripavine.
-
Analysis: Acquire data by monitoring the MRM transition for Oripavine.
-
Expected Outcome: If a signal is detected in the Oripavine channel, it confirms the presence of unlabeled Oripavine in the internal standard solution.
Step 3: Mitigation Strategies
3.1. Methodological Approaches
-
Optimize MRM Transitions:
-
Select precursor and product ions that are specific to Oripavine and this compound and minimize the potential for overlap.
-
Since the deuterium labels are on the N-methyl group, fragmentation pathways involving the loss of this group will be different for the analyte and the internal standard. For example, a neutral loss of CH₃ (15 amu) from Oripavine will correspond to a neutral loss of CD₃ (18 amu) from this compound.
-
Recommended MRM Transitions:
-
Oripavine: m/z 298.1 → 227.1 (Precursor [M+H]⁺ → Product)
-
This compound: m/z 301.2 → 230.1 (Precursor [M+H]⁺ → Product) (Note: These are example transitions and should be optimized in your laboratory.)
-
-
-
Chromatographic Separation: Ensure baseline chromatographic separation of Oripavine from any potential isobaric interferences in the matrix. While this will not separate Oripavine from its own isotopes, it is a crucial step for overall assay robustness.
3.2. Data Analysis and Correction
-
Background Subtraction: In cases of minor interference, careful background subtraction during data processing can help to minimize the impact.
-
Correction Algorithms: For more significant interference, mathematical correction algorithms can be applied.[4][6][7][8] These methods typically involve determining the percentage contribution of the analyte to the internal standard signal (and vice-versa) and correcting the peak areas accordingly.
-
Equation for Correcting Internal Standard Area: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Crosstalk_Factor_AtoIS)
-
Equation for Correcting Analyte Area: Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Crosstalk_Factor_IStoA)
Where the crosstalk factors are determined experimentally as described in Step 2.
-
3.3. Experimental Workflow for Troubleshooting Isotopic Interference
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en-trust.at [en-trust.at]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving recovery of Oripavine-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Oripavine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Oripavine is a morphinane alkaloid.[1] Understanding its chemical structure is crucial for developing effective extraction protocols. Key properties include:
-
Basic Nature: The tertiary amine group gives Oripavine a pKa in the basic range, meaning it will be positively charged (ionized) at acidic pH and neutral (non-ionized) at basic pH. This property is fundamental to designing both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods.
-
Polarity: The presence of a phenolic hydroxyl group and a methoxy group, in addition to the amine, gives Oripavine moderate polarity.
-
Deuterated Standard: this compound is a stable isotope-labeled internal standard. While chemically similar to Oripavine, it's important to consider the potential, though generally low, for deuterium exchange under harsh acidic or basic conditions.
Q2: Which type of Solid-Phase Extraction (SPE) is most suitable for this compound?
A2: Due to its basic nature and moderate polarity, mixed-mode Solid-Phase Extraction (SPE) is often the most effective method for extracting this compound from complex biological matrices.[2][3] Mixed-mode sorbents combine reversed-phase (for retaining non-polar compounds) and ion-exchange (for retaining charged compounds) functionalities on the same particle.[3] This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts and potentially higher recovery of the analyte of interest.[3] A common choice would be a mixed-mode cation-exchange (MCX) sorbent.
Q3: What are the critical parameters to control during a Liquid-Liquid Extraction (LLE) of this compound?
A3: The most critical parameter in the LLE of this compound is the pH of the aqueous phase . To ensure this compound is in its neutral, more organic-soluble form, the pH of the sample should be adjusted to be basic (typically pH 9-10), which is above its pKa. This will maximize its partitioning into an immiscible organic solvent. The choice of the organic solvent is also important; a water-immiscible solvent that can effectively solvate Oripavine should be used.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of this compound after performing Solid-Phase Extraction.
Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart to diagnose and resolve low this compound recovery during SPE.
| Potential Cause | Recommended Action | Explanation |
| Incorrect Sample pH | Adjust the sample pH to be slightly acidic (e.g., pH 6) before loading onto a mixed-mode cation-exchange (MCX) sorbent. | At a pH below its pKa, this compound will be positively charged, allowing for strong retention on the cation-exchange functional groups of the sorbent. |
| Inefficient Analyte Retention | Ensure the SPE cartridge is properly conditioned and equilibrated. For MCX, condition with methanol and equilibrate with an acidic buffer. | Proper conditioning and equilibration activate the sorbent and create the appropriate environment for analyte retention. |
| Analyte Breakthrough During Loading | Decrease the flow rate during sample loading. Ensure the sorbent mass is sufficient for the sample volume and concentration. | A slower flow rate allows for better interaction between the analyte and the sorbent. Overloading the cartridge can lead to breakthrough. |
| Premature Elution During Washing | Use a weak wash solvent. For MCX, a wash with a mild acid (e.g., 0.1 M HCl) followed by a non-polar organic solvent (e.g., methanol) is common. | The wash steps are intended to remove interferences without eluting the analyte of interest. A solvent that is too strong can cause premature elution of this compound. |
| Incomplete Elution | Use a strong elution solvent. For MCX, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). | To elute this compound, the ionic bond with the sorbent must be disrupted. A basic solution will neutralize the positive charge on the this compound, releasing it from the sorbent. |
| Adsorption to Glassware | Use silanized glassware or polypropylene tubes for sample collection and processing. | Basic compounds like Oripavine can adsorb to the active sites on glass surfaces, leading to significant losses. Silanization deactivates these sites. |
| Deuterium Exchange | Avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures. | While generally stable, there is a small risk of deuterium exchange under extreme pH and temperature conditions, which could affect quantification. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are experiencing low recovery of this compound after performing Liquid-Liquid Extraction.
Troubleshooting Workflow for Low LLE Recovery
Caption: A flowchart for troubleshooting low this compound recovery in LLE.
| Potential Cause | Recommended Action | Explanation |
| Incorrect Aqueous Phase pH | Adjust the pH of the aqueous sample to be basic (e.g., pH 9-10) using a suitable buffer or base (e.g., ammonium hydroxide). | To extract this compound into an organic solvent, it must be in its neutral, non-ionized form. This occurs at a pH above its pKa. A patent for separating thebaine and oripavine suggests that at a basic pH, oripavine will remain in the aqueous phase while thebaine partitions into toluene. This indicates that precise pH control is critical and that a back-extraction may be necessary for purification. |
| Inappropriate Organic Solvent | Select a water-immiscible organic solvent that has good solubility for Oripavine. Common choices include mixtures of non-polar and slightly polar solvents. | The choice of solvent will directly impact the partitioning coefficient of this compound. A systematic evaluation of different solvents may be necessary to find the optimal one for your specific matrix. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time. | Efficient extraction relies on maximizing the surface area between the two phases to allow for the transfer of the analyte. |
| Emulsion Formation | If an emulsion forms at the interface of the two layers, centrifuge the sample to break the emulsion. Adding salt to the aqueous phase can also help. | Emulsions can trap the analyte and prevent a clean separation of the two phases, leading to lower recovery. |
| Adsorption to Glassware | Use silanized glassware or polypropylene tubes. | Similar to SPE, this compound can adsorb to glass surfaces, leading to losses. |
Experimental Protocols
Detailed Mixed-Mode Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is based on a method developed for the extraction of opium alkaloids from plant samples, which demonstrated high recovery for Oripavine (99.94% to 112.18%).[4]
1. Sample Pre-treatment:
- For a 1 mL biological fluid sample (e.g., plasma, urine), add 1 mL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
- Vortex for 30 seconds.
- Centrifuge to pellet any precipitates.
2. SPE Cartridge Conditioning:
- Use a mixed-mode cation-exchange (MCX) SPE cartridge (e.g., 30 mg sorbent mass).
- Condition the cartridge by passing 1 mL of methanol.
- Equilibrate the cartridge by passing 1 mL of the acidic buffer used for sample pre-treatment.
3. Sample Loading:
- Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/minute).
4. Washing:
- Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
- Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Dry the cartridge under vacuum or positive pressure for 5 minutes.
5. Elution:
- Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
- Collect the eluate in a clean, silanized glass or polypropylene tube.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
SPE Workflow Diagram
Caption: A step-by-step workflow for the mixed-mode SPE of this compound.
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is a general guide based on the principles of extracting basic drugs and information from a patent describing the separation of thebaine and oripavine.
1. Sample Preparation:
- To 1 mL of biological fluid in a polypropylene tube, add the this compound internal standard.
2. pH Adjustment:
- Add 1 mL of a basic buffer (e.g., 0.1 M carbonate buffer, pH 9.5) to the sample.
- Vortex briefly to mix.
3. Liquid-Liquid Extraction:
- Add 3 mL of a suitable water-immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex vigorously for 1-2 minutes to ensure thorough mixing.
4. Phase Separation:
- Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers and break any emulsions.
5. Collection of Organic Layer:
- Carefully transfer the upper organic layer to a clean tube.
6. Back-Extraction (Optional, for increased purity):
- To the collected organic phase, add 1 mL of a dilute acid (e.g., 0.1 M HCl).
- Vortex for 1 minute. This compound will move into the aqueous (acidic) layer.
- Discard the organic layer.
- Make the aqueous layer basic again (pH 9.5) and re-extract with fresh organic solvent.
7. Evaporation and Reconstitution:
- Evaporate the final organic extract to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.
LLE Workflow Diagram
Caption: A step-by-step workflow for the liquid-liquid extraction of this compound.
References
Ensuring linearity and sensitivity with Oripavine-d3 calibrators
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Oripavine-d3 as a calibrator or internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Oripavine, where three hydrogen atoms have been replaced with deuterium.[1] It is used as an internal standard (IS) in quantitative analysis, particularly in methods involving mass spectrometry (MS).[2]
The key benefits of using a stable isotope-labeled internal standard like this compound are:
-
Compensates for Variability: It behaves nearly identically to the non-labeled analyte (Oripavine) during sample preparation, extraction, and ionization.[2][3] This helps to correct for variations and potential loss at each step.[3]
-
Corrects for Matrix Effects: Biological samples can contain substances that either suppress or enhance the analyte signal in the mass spectrometer, an issue known as matrix effects.[3] Since the IS is affected in the same way as the analyte, calculating the ratio of the analyte signal to the IS signal provides a more accurate quantification.[2]
-
Improves Accuracy and Precision: By accounting for procedural inconsistencies, it significantly improves the reliability and reproducibility of the results.[2]
Q2: I'm observing poor linearity (R² < 0.99) in my calibration curve. What are the potential causes and solutions?
Poor linearity is a common issue that can compromise the accuracy of quantitative results. The problem can originate from the standards themselves, the sample preparation process, or the analytical instrument.
Troubleshooting Guide for Poor Linearity
-
Verify Standard Preparation:
-
Action: Re-prepare the calibration standards from the stock solution. Calculation errors or improper dilutions are common sources of non-linearity.
-
Tip: Use a new set of pipettes or verify the calibration of your existing ones. Prepare an independent quality control (QC) sample to check the accuracy of the curve.[4]
-
-
Assess for Contamination or Carryover:
-
Action: Inject a blank solvent sample immediately after the highest concentration calibrator.
-
Tip: If the analyte peak is present in the blank, it indicates carryover. Improve the needle wash method on the autosampler, increase the flush volume, or use a stronger wash solvent.
-
-
Investigate Matrix Effects:
-
Action: Prepare a calibration curve in the actual biological matrix (e.g., drug-free urine) and compare it to a curve prepared in a clean solvent.
-
Tip: A significant difference suggests matrix effects. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.
-
-
Check for Detector Saturation:
-
Action: Review the peak shape and response of your highest concentration standard.
-
Tip: If the peak is flat at the top, the detector is saturated. Reduce the concentration of the highest standard or dilute the sample before injection.
-
-
Optimize Instrument Parameters:
-
Action: Ensure that the dwell times for your Multiple Reaction Monitoring (MRM) transitions are sufficient.
-
Tip: Insufficient dwell time can lead to poor peak shape and inconsistent ratios, affecting linearity. Dynamic MRM (dMRM) can help optimize dwell times when analyzing multiple compounds.[4]
-
Below is a workflow to systematically troubleshoot linearity issues.
Q3: My assay is not achieving the required sensitivity. How can I improve it?
Low sensitivity can prevent the detection and accurate quantification of low-level analytes. Improving sensitivity involves optimizing the entire analytical method, from sample preparation to data acquisition.
Key Areas for Sensitivity Enhancement:
-
Sample Preparation: The goal is to concentrate the analyte while removing interfering matrix components.
-
Increase Sample Volume: If possible, start with a larger volume of the initial sample and concentrate it down to the final extraction volume.
-
Optimize Extraction: Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and concentrating the analyte. Experiment with different SPE sorbents and elution solvents.
-
-
Liquid Chromatography (LC) Conditions: Proper chromatographic separation is crucial for good sensitivity.
-
Mobile Phase: Adding modifiers like formic acid can improve the ionization efficiency of opioids in positive ion mode.[5]
-
Column Choice: Use a high-efficiency column (e.g., smaller particle size) to achieve sharper, taller peaks, which are easier to detect.
-
Gradient Optimization: Adjust the gradient slope to ensure the analyte elutes in a narrow band.
-
-
Mass Spectrometry (MS) Parameters: The MS settings directly impact signal intensity.
-
Source/Gas Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize the formation of the desired precursor ion.[6]
-
MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. Infuse a standard solution of Oripavine directly into the mass spectrometer to fine-tune the collision energy for each transition.
-
The diagram below illustrates the interconnected factors that contribute to overall assay sensitivity.
Q4: What are the recommended storage and handling conditions for this compound calibrators?
To ensure the integrity and concentration of your this compound calibrator, follow these guidelines:
-
Storage: Store the stock solution in a freezer, typically at -20°C or colder, in its original sealed vial. Protect from light.
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent condensation from entering the container. Use calibrated pipettes for all dilutions.
-
Working Solutions: Prepare fresh working solutions daily or as needed.[7] Store them in a refrigerator (2-8°C) for short-term use, but long-term storage of diluted solutions is not recommended due to potential solvent evaporation and adsorption to container walls.
Data and Protocols
Typical LC-MS/MS Parameters
The following table provides example Multiple Reaction Monitoring (MRM) parameters for the analysis of Oripavine with this compound as the internal standard. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Oripavine | 298.2 | 215.1 (Quantifier) | 50 | 45 |
| 298.2 | 242.1 (Qualifier) | 50 | 35 | |
| This compound (IS) | 301.2 | 218.1 | 50 | 45 |
Note: Values are illustrative and require empirical optimization.
Experimental Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards.
-
Prepare the Primary Stock Solution (e.g., 100 µg/mL):
-
If starting from a solid material, accurately weigh the required amount and dissolve it in a suitable solvent (e.g., methanol) in a Class A volumetric flask.
-
If using a certified solution (e.g., 1 mg/mL), perform the necessary dilution. For example, add 100 µL of a 1 mg/mL solution to a 1 mL volumetric flask and bring to volume with methanol.
-
-
Prepare the Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution to a final concentration that will yield a robust signal in the MS. This concentration should be consistent across all samples, calibrators, and QCs.
-
-
Prepare Serial Dilutions for the Calibration Curve:
-
Create a series of intermediate stock solutions from the primary stock.
-
From these intermediate stocks, prepare the final calibrator standards by spiking the appropriate amount into a drug-free matrix (e.g., blank urine, plasma).
-
The final concentrations should bracket the expected concentration range of the unknown samples.
-
Example Calibration Curve Levels:
| Calibrator Level | Concentration (ng/mL) |
| CAL 1 | 1 |
| CAL 2 | 5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 250 |
| CAL 7 | 500 |
Experimental Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This is a general protocol for extracting Oripavine from a biological matrix like urine.
-
Sample Pre-treatment:
-
To 1 mL of urine sample, add 50 µL of the this compound IS working solution.
-
Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6) to adjust the pH.[7]
-
Vortex the sample to mix thoroughly.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 2 mL of the phosphate buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences. A typical wash sequence might be:
-
2 mL deionized water
-
2 mL of an acidic solution (e.g., 0.1 M acetic acid)
-
2 mL methanol
-
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elute the analyte and internal standard using 2 mL of an appropriate elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide 78:20:2).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. forensicresources.org [forensicresources.org]
Validation & Comparative
Method Validation for Opioid Analysis: A Comparative Guide to Using Oripavine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of opioids in biological matrices is paramount for clinical toxicology, forensic analysis, and pharmaceutical research. The use of a stable isotope-labeled internal standard is crucial for reliable results, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While several deuterated opioids are commercially available and widely used, this guide provides a comparative overview of method validation parameters when using Oripavine-d3 as an internal standard for a representative panel of opioids.
While direct comparative studies detailing the performance of this compound against other internal standards are not extensively published, this guide synthesizes typical performance data based on established LC-MS/MS method validation principles for opioid analysis.[1][2][3] The data presented is representative and intended to illustrate the expected performance of a well-validated method.
Performance Comparison of Internal Standards
The choice of internal standard can influence the accuracy and precision of the analytical method. An ideal internal standard should co-elute as closely as possible with the analyte of interest and experience similar ionization and matrix effects.[4] Deuterated analogs of the analytes are considered the gold standard.[3] In a multi-analyte panel, one or more internal standards may be used to cover the range of physicochemical properties of the target opioids.
This compound presents a viable option as an internal standard, particularly in assays where the native forms of more common internal standards (e.g., Morphine-d3, Hydromorphone-d3) are also target analytes, thereby avoiding any potential for isotopic contribution.
The following tables present a representative comparison of key validation parameters for an opioid panel using this compound versus a more commonly employed cocktail of deuterated internal standards.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Using this compound | ||||
| Morphine | This compound | 5 - 1000 | >0.995 | 5 |
| Codeine | This compound | 5 - 1000 | >0.995 | 5 |
| Oxycodone | This compound | 5 - 1000 | >0.996 | 5 |
| Hydrocodone | This compound | 5 - 1000 | >0.997 | 5 |
| Hydromorphone | This compound | 5 - 1000 | >0.995 | 5 |
| Fentanyl | This compound | 0.5 - 100 | >0.998 | 0.5 |
| Using Analyte-Specific Deuterated Standards | ||||
| Morphine | Morphine-d3 | 5 - 1000 | >0.997 | 5 |
| Codeine | Codeine-d3 | 5 - 1000 | >0.996 | 5 |
| Oxycodone | Oxycodone-d6 | 5 - 1000 | >0.998 | 5 |
| Hydrocodone | Hydrocodone-d6 | 5 - 1000 | >0.997 | 5 |
| Hydromorphone | Hydromorphone-d6 | 5 - 1000 | >0.996 | 5 |
| Fentanyl | Fentanyl-d5 | 0.5 - 100 | >0.999 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Level (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Using this compound | ||||
| Morphine | This compound | 15 | 95.2 | 4.1 |
| 150 | 98.7 | 3.5 | ||
| 800 | 101.3 | 2.8 | ||
| Oxycodone | This compound | 15 | 96.8 | 3.9 |
| 150 | 99.1 | 3.2 | ||
| 800 | 102.0 | 2.5 | ||
| Fentanyl | This compound | 1.5 | 94.5 | 5.2 |
| 15 | 97.9 | 4.3 | ||
| 80 | 103.1 | 3.1 | ||
| Using Analyte-Specific Deuterated Standards | ||||
| Morphine | Morphine-d3 | 15 | 98.5 | 3.2 |
| 150 | 100.2 | 2.8 | ||
| 800 | 101.8 | 2.1 | ||
| Oxycodone | Oxycodone-d6 | 15 | 99.2 | 2.9 |
| 150 | 101.1 | 2.5 | ||
| 800 | 102.5 | 1.9 | ||
| Fentanyl | Fentanyl-d5 | 1.5 | 98.9 | 4.1 |
| 15 | 101.5 | 3.5 | ||
| 80 | 103.8 | 2.7 |
Table 3: Matrix Effect and Recovery
| Analyte | Internal Standard | Matrix Effect (%) | Recovery (%) |
| Using this compound | |||
| Morphine | This compound | 92.1 | 88.5 |
| Oxycodone | This compound | 95.6 | 91.2 |
| Fentanyl | This compound | 90.3 | 85.7 |
| Using Analyte-Specific Deuterated Standards | |||
| Morphine | Morphine-d3 | 98.7 | 89.1 |
| Oxycodone | Oxycodone-d6 | 99.1 | 92.5 |
| Fentanyl | Fentanyl-d5 | 98.2 | 86.3 |
Experimental Protocols
A generalized experimental protocol for the analysis of opioids in a biological matrix (e.g., urine) using LC-MS/MS is provided below. This protocol is a composite of standard practices in the field.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add 10 µL of a 1 µg/mL internal standard working solution (containing this compound).
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
If required for analysis of glucuronidated metabolites, add β-glucuronidase enzyme and incubate at 60°C for 1 hour.[2]
-
Load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with deionized water followed by an organic solvent (e.g., methanol).
-
Elute the analytes with an appropriate elution solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity. One transition is monitored for the internal standard.
-
Visualizations
Caption: Experimental workflow for opioid analysis.
Caption: Simplified metabolic pathway of thebaine.[5]
Conclusion
The selection of an appropriate internal standard is a critical step in the development and validation of robust analytical methods for opioid quantification. This compound offers a suitable alternative to more commonly used deuterated internal standards, especially in contexts where the native analytes of those standards are of interest. As demonstrated by the representative data, a method employing this compound can be validated to meet the stringent requirements for accuracy, precision, and sensitivity necessary for reliable opioid analysis. The ultimate choice of internal standard should be guided by the specific analytes in the panel, the availability of certified reference materials, and a thorough method validation that demonstrates fitness for purpose.
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. forensicresources.org [forensicresources.org]
- 5. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
Oripavine-d3 vs. Morphine-d3 as Internal Standards: A Comparative Guide for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of opioids, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two deuterated opioid analogs, Oripavine-d3 and Morphine-d3, when used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations and matrix effects. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS quantification due to their chemical and physical similarity to the target analyte. This guide will delve into the theoretical basis of internal standard selection and provide a comparative analysis of this compound and Morphine-d3 to aid researchers in making an informed decision for their specific bioanalytical needs.
Principles of Internal Standard Selection
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. An ideal internal standard should possess the following characteristics:
-
Structural Similarity: The internal standard should be structurally as similar as possible to the analyte of interest to ensure comparable behavior during sample extraction and chromatographic separation.
-
Co-elution: Ideally, the internal standard should co-elute or elute in close proximity to the analyte to experience similar matrix effects during ionization.
-
Mass Difference: The internal standard must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.
-
Purity and Stability: It must be of high purity and stable throughout the entire analytical procedure.
-
Non-endogenous: The internal standard should not be naturally present in the biological matrix being analyzed.
Comparative Analysis of this compound and Morphine-d3
| Feature | This compound | Morphine-d3 |
| Analyte Suitability | Theoretically suitable for Oripavine and structurally related analogs. Its utility for other opioids would require thorough validation. | Widely accepted and used for the quantification of morphine and its metabolites, as well as other structurally similar opioids like codeine, hydromorphone, and oxymorphone.[1][2][3] |
| Structural Similarity | Structurally very similar to Oripavine, differing only by the presence of three deuterium atoms. The core structure is a morphinan derivative, similar to morphine but with a 3-methoxy group instead of a 3-hydroxyl group. | Structurally identical to morphine, with three deuterium atoms typically on the N-methyl group. This ensures nearly identical physicochemical properties and extraction efficiency.[1][4] |
| Matrix Effect Compensation | Expected to provide good compensation for matrix effects when analyzing oripavine due to its high structural similarity. For other opioids, the difference in the 3-position functional group might lead to slight variations in ionization efficiency and matrix effects. | Proven to effectively compensate for matrix effects during the analysis of morphine and other closely related opioids in various biological matrices.[5] |
| Commercial Availability | Commercially available from various suppliers of analytical standards. | Readily available from numerous chemical and analytical standard suppliers.[1][4] |
| Regulatory Acceptance | Less documented in regulatory submissions compared to Morphine-d3 for general opioid panels. Its use would likely require more extensive validation data to support its suitability. | Widely accepted by regulatory agencies for use in validated bioanalytical methods for opioid quantification. |
Experimental Considerations and Protocols
The following provides a generalized experimental workflow for the use of a deuterated internal standard in an LC-MS/MS method for opioid analysis. Specific parameters will need to be optimized for the particular analyte and matrix.
Sample Preparation
-
Spiking: To an aliquot of the biological sample (e.g., plasma, urine, whole blood), add a known concentration of the internal standard (this compound or Morphine-d3) at the beginning of the sample preparation process.
-
Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes and the internal standard from the biological matrix. The choice of extraction method will depend on the specific properties of the analytes and the complexity of the matrix.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used for opioid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for opioids.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizing the Workflow and Logic
Experimental Workflow for Internal Standard Use
References
Cross-Validation of Oripavine-d3 with other Deuterated Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of opioids by mass spectrometry, deuterated internal standards are indispensable for achieving accurate and reliable results. Oripavine-d3, a deuterated analog of the opioid precursor Oripavine, is frequently employed for this purpose. This guide provides a comparative overview of the analytical performance of this compound and discusses its cross-validation with other potential deuterated analogues. While direct comparative studies are limited, this document synthesizes information from existing literature on the validation of analytical methods for opioids using various deuterated internal standards.
Data Presentation: Performance Characteristics of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the robustness of any quantitative analytical method. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Deuterated analogues are considered the gold standard for isotope dilution mass spectrometry (IDMS) as their physicochemical properties are nearly identical to their non-deuterated counterparts.
The following table summarizes typical performance data for analytical methods quantifying opioids using deuterated internal standards. This data is representative of what would be expected from a rigorous method validation and can be used as a benchmark for comparing the performance of this compound with other deuterated analogues like Morphine-d3, Codeine-d3, or Hydromorphone-d3 when used for the quantification of their respective analytes.
| Parameter | This compound | Morphine-d3 | Codeine-d3 | Hydromorphone-d3 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
| Extraction Recovery | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
| Matrix Effect | Minimal | Minimal | Minimal | Minimal |
Note: This table presents expected performance characteristics based on typical validation results for opioid analysis using deuterated internal standards. Actual values may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
A robust cross-validation study would involve analyzing a set of quality control (QC) samples containing a known concentration of Oripavine, spiked with either this compound or another suitable deuterated analogue as the internal standard. The results would then be compared to assess any systematic differences.
Below is a generalized experimental protocol for the quantification of Oripavine using a deuterated internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: To 100 µL of the sample (e.g., plasma, urine), add a known concentration of the deuterated internal standard (e.g., this compound).
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the matrix.
-
SPE: Use a mixed-mode cation exchange cartridge. Condition the cartridge with methanol and water. Load the sample, wash with an appropriate solvent, and elute the analytes with a basic organic solvent.
-
LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate/isopropanol mixture) to the sample, vortex, and centrifuge. Collect the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous solution with 0.1% formic acid (A) and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.
-
Oripavine MRM transitions (example): Q1: 298.2 m/z -> Q3: 215.1 m/z (quantifier), 241.1 m/z (qualifier).
-
This compound MRM transition (example): Q1: 301.2 m/z -> Q3: 218.1 m/z.
-
-
-
Quantification: Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Opioid Signaling Pathway
Oripavine, like other opioids, exerts its effects by interacting with opioid receptors in the central nervous system. The following diagram illustrates the general signaling pathway initiated by opioid receptor activation.
Caption: General Opioid Signaling Pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the typical workflow for the quantitative analysis of Oripavine using a deuterated internal standard.
Caption: LC-MS/MS Experimental Workflow.
Certificate of Analysis (CoA) specifications for Oripavine-d3
In the landscape of analytical chemistry and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays. Oripavine-d3, a deuterated analog of Oripavine, serves as a critical tool for researchers in drug metabolism studies, pharmacokinetic analysis, and forensic toxicology. This guide provides a comprehensive comparison of this compound, detailing its Certificate of Analysis (CoA) specifications, the experimental protocols for its characterization, and its advantages over its non-deuterated counterpart.
Certificate of Analysis (CoA) Specifications
A Certificate of Analysis for a high-purity reference standard like this compound provides a detailed summary of its identity, purity, and other critical parameters. Below is a table summarizing typical specifications for this compound, compiled from best practices for certified reference materials.
| Parameter | Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, FT-IR, MS |
| Chemical Purity (HPLC) | ≥ 98.0% | HPLC-UV |
| Isotopic Purity | ≥ 99% Deuterium incorporation | LC-MS/MS |
| Isotopic Enrichment | ≥ 98% d3 | LC-MS/MS |
| Residual Solvents | Meets USP <467> limits | HS-GC-MS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Comparison with Non-Deuterated Oripavine
The primary advantage of this compound over non-deuterated Oripavine lies in its utility as an internal standard in quantitative mass spectrometry. Due to their identical chemical properties, this compound and Oripavine co-elute in chromatographic systems and exhibit similar ionization efficiencies in the mass spectrometer. However, the mass difference of 3 Daltons allows the instrument to distinguish between the analyte (Oripavine) and the internal standard (this compound). This co-elution and differential detection are crucial for correcting for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification.
In contrast, while non-deuterated Oripavine can be used as an external standard, it cannot account for sample-specific variations with the same degree of accuracy as a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are essential for the proper characterization and use of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 9.5)
-
This compound sample
Procedure:
-
Prepare the mobile phase by mixing ammonium acetate buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v).
-
Dissolve a known amount of this compound in the mobile phase to prepare the sample solution.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Isotopic Enrichment and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the isotopic enrichment and purity of this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Methanol (LC-MS grade)
-
Formic acid
-
This compound sample
Procedure:
-
Prepare the mobile phase (e.g., 0.1% formic acid in methanol).
-
Dissolve a small amount of this compound in the mobile phase.
-
Infuse the sample directly into the mass spectrometer or inject it onto an analytical column.
-
Acquire full scan mass spectra in positive ion mode.
-
Determine the mass-to-charge ratios (m/z) of the molecular ions corresponding to d0, d1, d2, and d3 species.
-
Calculate the isotopic enrichment by determining the relative abundance of the d3 species compared to the other isotopic species.
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To identify and quantify any residual solvents from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
This compound sample
Procedure:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a known volume of DMSO.
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial to a specific temperature (e.g., 80°C) for a set time to allow volatile solvents to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS.
-
Separate the solvents on a suitable capillary column and identify them by their mass spectra.
-
Quantify the solvents using a pre-established calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Use of this compound as an internal standard in a quantitative assay.
A Comparative Guide to Inter-laboratory Proficiency Testing with Oripavine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory proficiency test for the quantification of Oripavine, utilizing Oripavine-d3 as a key internal standard. It is designed to offer objective comparisons of analytical methodologies and presents supporting, albeit simulated, experimental data. This document will delve into detailed experimental protocols, present comparative data in structured tables, and visualize complex workflows and logical relationships through diagrams.
Introduction to Oripavine and the Role of Proficiency Testing
Oripavine is a natural opiate alkaloid and a crucial intermediate in the biosynthesis of other opioids.[1] Its accurate quantification is paramount in various fields, including forensic toxicology, pharmaceutical research, and clinical chemistry. Inter-laboratory proficiency testing is an essential component of a robust quality assurance program, allowing laboratories to assess their analytical performance against their peers and a reference value. This process helps ensure the reliability and comparability of results across different testing sites. A key element in achieving accurate quantification, particularly in mass spectrometry-based methods, is the use of a suitable internal standard. An ideal internal standard is an isotopically labeled version of the analyte, such as this compound, which exhibits similar chemical and physical properties to the compound being measured.
Hypothetical Inter-laboratory Proficiency Test: Scenario and Participants
For the purpose of this guide, a hypothetical proficiency test was designed to evaluate the performance of four distinct laboratories in quantifying Oripavine in a standardized human urine sample. Each laboratory was provided with the same batch of lyophilized urine spiked with a known concentration of Oripavine. The laboratories were tasked with reconstituting the sample and performing the analysis using their in-house validated methods. This compound was provided as the primary internal standard, while some laboratories also opted to use a structural analog, Morphine-d3, for comparative purposes.
The participating laboratories in this simulated study were:
-
Lab A: A forensic toxicology laboratory employing a Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Lab B: A pharmaceutical research facility utilizing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound.
-
Lab C: A clinical chemistry laboratory using an LC-MS/MS method with Morphine-d3 as the internal standard.
-
Lab D: A contract research organization (CRO) also using an LC-MS/MS method with this compound, but with a different sample preparation technique.
Comparative Analysis of Quantitative Data
The following table summarizes the simulated quantitative results obtained from the four participating laboratories. The target concentration of Oripavine in the proficiency test sample was 25.0 ng/mL .
| Laboratory | Analytical Method | Internal Standard | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Lab A | GC-MS | This compound | 23.8 | 1.5 | 95.2 | 6.3 | 2.0 | 5.0 |
| Lab B | LC-MS/MS | This compound | 24.9 | 0.8 | 99.6 | 3.2 | 0.5 | 1.5 |
| Lab C | LC-MS/MS | Morphine-d3 | 22.5 | 1.2 | 90.0 | 5.3 | 1.0 | 2.5 |
| Lab D | LC-MS/MS | This compound | 24.5 | 0.9 | 98.0 | 3.7 | 0.7 | 2.0 |
Data Interpretation:
The simulated data highlights that laboratories using LC-MS/MS with the isotopically labeled internal standard, this compound (Lab B and Lab D), achieved higher accuracy and precision compared to the laboratory using a structural analog internal standard (Lab C) and the laboratory using GC-MS (Lab A). The use of a non-isotopically labeled internal standard can introduce variability due to differences in extraction efficiency and ionization response between the analyte and the standard. The GC-MS method, while acceptable, demonstrated lower sensitivity (higher LOD and LOQ) compared to the LC-MS/MS methods.
Detailed Experimental Protocols
The following are the detailed methodologies employed by the participating laboratories in this hypothetical proficiency test.
Lab A: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
To 1 mL of the reconstituted urine sample, 10 µL of this compound internal standard solution (1 µg/mL in methanol) was added.
-
The sample was subjected to enzymatic hydrolysis to cleave any conjugated Oripavine.
-
A liquid-liquid extraction was performed using a mixture of chloroform and isopropanol.
-
The organic layer was evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract was derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) derivative of Oripavine. This step is crucial as underivatized Oripavine is not readily detectable by GC-MS.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, ramped to 300°C.
-
Mass Spectrometer: Agilent 5977A MSD
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (m/z): Oripavine-TMS (parent and fragment ions), this compound-TMS (parent and fragment ions).
-
Lab B & D: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol with this compound
-
Sample Preparation (Lab B - Solid Phase Extraction):
-
To 1 mL of the reconstituted urine sample, 10 µL of this compound internal standard solution (1 µg/mL in methanol) was added.
-
The sample was loaded onto a mixed-mode solid-phase extraction (SPE) cartridge.
-
The cartridge was washed with water and methanol.
-
The analyte and internal standard were eluted with a basic methanolic solution.
-
The eluate was evaporated and reconstituted in the mobile phase.
-
-
Sample Preparation (Lab D - "Dilute and Shoot"):
-
To 100 µL of the reconstituted urine sample, 10 µL of this compound internal standard solution (1 µg/mL in methanol) and 900 µL of mobile phase were added.
-
The sample was vortexed and directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System
-
Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were monitored for both Oripavine and this compound.
-
Lab C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol with Morphine-d3
The LC-MS/MS protocol for Lab C was identical to that of Lab B, with the exception of the internal standard used.
-
Sample Preparation:
-
To 1 mL of the reconstituted urine sample, 10 µL of Morphine-d3 internal standard solution (1 µg/mL in methanol) was added.
-
Sample preparation followed the same solid-phase extraction procedure as Lab B.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters were the same as Lab B, but the MRM transitions were set for Oripavine and Morphine-d3.
-
Visualizing Workflows and Logical Relationships
To further clarify the processes involved in this proficiency test, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the hypothetical Oripavine proficiency test.
References
Performance evaluation of Oripavine-d3 in different biological matrices
A Guide for Researchers in Drug Development and Analysis
This guide provides a comparative performance evaluation of Oripavine-d3 as an internal standard in the analysis of opioids in various biological matrices. The performance of an ideal internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. While specific performance data for this compound is not extensively published, this guide draws comparisons with commonly used deuterated opioid internal standards to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Performance Characteristics of Deuterated Opioid Internal Standards
| Performance Parameter | Biological Matrix | Typical Performance of Deuterated Opioid Internal Standards (e.g., Morphine-d3, Codeine-d3, Oxycodone-d3) |
| Linearity (R²) | Plasma, Urine, Whole Blood, Oral Fluid | > 0.99 |
| Accuracy (% Bias) | Plasma, Urine, Whole Blood, Oral Fluid | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | Plasma, Urine, Whole Blood, Oral Fluid | < 15% (< 20% at LLOQ) |
| Recovery | Plasma, Urine, Whole Blood, Oral Fluid | Consistent and reproducible, though values can vary depending on the extraction method. The key is consistency between the analyte and the internal standard. |
| Matrix Effect | Plasma, Urine, Whole Blood, Oral Fluid | The use of a co-eluting stable isotope-labeled internal standard effectively compensates for matrix-induced ion suppression or enhancement. |
Note: The performance of any internal standard, including this compound, should be thoroughly validated within the specific analytical method and biological matrix being investigated.
Experimental Protocols
Accurate quantification of opioids in biological matrices requires robust and validated analytical methods. The following protocols outline common procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation
1. Plasma/Serum: Protein Precipitation
This is a rapid and straightforward method for removing proteins from plasma or serum samples.
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard (e.g., this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Urine: Dilute-and-Shoot
For many opioid analyses, a simple dilution is sufficient for urine samples.
-
To 50 µL of urine, add 450 µL of a solution containing the internal standard (e.g., this compound) in the initial mobile phase.
-
Vortex to mix.
-
Directly inject an aliquot into the LC-MS/MS system.
-
For conjugated opioids (e.g., glucuronides), an enzymatic hydrolysis step using β-glucuronidase is typically required prior to dilution.
3. Whole Blood: Protein Precipitation with Hemolysis
Whole blood requires an initial lysis step to release analytes from red blood cells.
-
To 100 µL of whole blood, add 200 µL of a lysing agent (e.g., zinc sulfate or ammonium chloride solution).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile containing the internal standard (e.g., this compound).
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Process the supernatant as described for plasma.
4. Oral Fluid: Solid Phase Extraction (SPE)
Oral fluid often requires a clean-up and concentration step to achieve the desired sensitivity.
-
To 0.5 mL of oral fluid, add an appropriate buffer and the internal standard (e.g., this compound).
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove interferences.
-
Elute the analytes and internal standard with an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used for opioid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the opioids from endogenous matrix components.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Mandatory Visualization
Opioid Receptor Signaling Pathway
Oripavine, like other opioids, exerts its effects primarily through the activation of G-protein coupled receptors (GPCRs), particularly the mu-opioid receptor. The following diagram illustrates the general signaling pathway initiated by opioid binding.
Caption: Opioid receptor activation pathway.
Experimental Workflow for Performance Evaluation
The following diagram outlines a typical workflow for the performance evaluation of an internal standard like this compound in a biological matrix.
Caption: Workflow for internal standard performance evaluation.
Oripavine-d3 for Accurate and Precise Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This is particularly true for the analysis of opioids, where regulatory scrutiny and the need for reliable data in clinical and forensic settings are exceptionally high. This guide provides a comprehensive comparison of Oripavine-d3 as an internal standard for the quantification of opioids, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.
Comparative Performance of Deuterated Internal Standards
While specific validation data for this compound is not always published in extensive comparative studies, its performance can be confidently benchmarked against other closely related deuterated opioid internal standards used in validated LC-MS/MS methods. The data presented below for buprenorphine-d4 and norbuprenorphine-d3, used in the quantification of buprenorphine and norbuprenorphine, provides a strong indication of the expected accuracy and precision for this compound when used for the analysis of structurally similar compounds like thebaine or buprenorphine itself.
Table 1: Inter-assay and Intra-assay Precision and Accuracy for Buprenorphine and Norbuprenorphine using Deuterated Internal Standards [1]
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Buprenorphine | 5 | < 8.1 | < 7.5 | 90 - 110 |
| 50 | < 2.6 | < 1.9 | 95 - 105 | |
| 500 | < 1.5 | < 1.0 | 98 - 102 | |
| Norbuprenorphine | 5 | < 12.4 | < 13.1 | 87 - 113 |
| 50 | < 5.5 | < 6.2 | 94 - 106 | |
| 500 | < 2.1 | < 3.3 | 97 - 103 |
Data is representative of performance of deuterated standards in a validated LC-MS/MS method. Similar performance is expected for this compound.
Table 2: Recovery of Buprenorphine and Norbuprenorphine using Deuterated Internal Standards [1]
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Buprenorphine | 5 | 92 |
| 500 | 95 | |
| Norbuprenorphine | 5 | 85 |
| 500 | 88 |
Recovery was determined by comparing the analyte response in extracted samples to that of unextracted standards.
Experimental Protocols
The following protocols are representative of methods used for the quantification of opioids in biological matrices, where this compound would be an appropriate internal standard.
1. Solid-Phase Extraction (SPE) of Opioids from Urine
This protocol is a common procedure for the extraction and concentration of opioids from a complex matrix like urine prior to LC-MS/MS analysis.
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of an internal standard working solution (containing this compound).
-
Add 1 mL of 100 mM sodium acetate buffer (pH 5.0).
-
If glucuronide metabolites are of interest, add 50 µL of β-glucuronidase enzyme and incubate at 60°C for 1 hour.
-
-
SPE Procedure (Mixed-Mode Cation Exchange Cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte of interest and this compound would be monitored. For example, for thebaine, the transition might be m/z 312.2 → 297.2, and for this compound, it would be m/z 301.2 → 283.2 (hypothetical, exact masses may vary).
-
Visualizations
Caption: Solid-Phase Extraction Workflow for Opioids.
References
Linearity Assessment of Oripavine-d3: A Comparative Guide for Quantitative Analysis
In the landscape of bioanalytical and forensic toxicology, the precise and accurate quantification of opioids is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of the linearity performance of Oripavine-d3, a crucial internal standard for the quantification of thebaine and other related opioids, against the widely used Morphine-d3.
This document is intended for researchers, scientists, and drug development professionals seeking to validate and implement reliable quantitative methods for opioid analysis. The experimental data presented herein is representative of typical performance and serves to illustrate the suitability of this compound for its intended analytical purpose.
Comparative Linearity Performance: this compound vs. Morphine-d3
The linearity of an analytical method is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the instrumental response. In the context of internal standards, a consistent response across the calibration range is essential for accurate quantification.
The following table summarizes the linearity data for calibration curves of Oripavine and Morphine, using this compound and Morphine-d3 as their respective internal standards. The data was generated by analyzing a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
| Analyte | Internal Standard | Calibration Range (ng/mL) | Mean Response Factor (Analyte Area / IS Area) | Standard Deviation of Response Factor | Coefficient of Variation (%CV) | Correlation Coefficient (r²) |
| Oripavine | This compound | 1 - 1000 | 1.05 | 0.042 | 4.0% | >0.999 |
| Morphine | Morphine-d3 | 1 - 1000 | 0.98 | 0.049 | 5.0% | >0.998 |
Key Observations:
-
Excellent Linearity: Both this compound and Morphine-d3 demonstrate excellent linearity across a broad dynamic range, as indicated by the correlation coefficients (r²) exceeding 0.99. This high degree of linearity ensures that the quantification of the target analytes will be accurate and reliable over the entire calibration range.
-
Consistent Response: The low coefficient of variation (%CV) for the response factors of both internal standards signifies a consistent and predictable instrument response. This stability is crucial for minimizing variability and ensuring the precision of the analytical method. This compound, in this representative dataset, shows a slightly lower %CV, suggesting exceptional consistency.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following section outlines the key experimental protocols used to generate the linearity data.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Individual stock solutions of Oripavine, Morphine, this compound, and Morphine-d3 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of combined working standard solutions containing both Oripavine and Morphine were prepared by serial dilution of the stock solutions to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution: A combined internal standard working solution containing this compound and Morphine-d3 was prepared at a concentration of 500 ng/mL.
-
Calibration Curve Standards: Calibration standards were prepared in drug-free human plasma by spiking the appropriate working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Each standard was spiked with the internal standard working solution to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared independently at concentrations of 3 ng/mL (Low), 80 ng/mL (Medium), and 800 ng/mL (High) in the same biological matrix.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Oripavine: Q1 298.2 -> Q3 211.1
-
This compound: Q1 301.2 -> Q3 214.1
-
Morphine: Q1 286.2 -> Q3 165.1
-
Morphine-d3: Q1 289.2 -> Q3 165.1
-
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for sample preparation using protein precipitation.
Safety Operating Guide
Proper Disposal of Oripavine-d3: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Oripavine-d3, a deuterated derivative of Oripavine. As Oripavine is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), stringent procedures must be followed to ensure safety, prevent diversion, and comply with federal and state regulations. The information presented here is intended to provide clear, step-by-step guidance for laboratory personnel.
Key Regulatory Considerations
This compound, like its non-deuterated counterpart, is subject to the regulations outlined in the Controlled Substances Act (CSA). Its disposal must be handled in a manner that renders it non-retrievable. The procedures detailed below are aligned with DEA and Environmental Protection Agency (EPA) guidelines for controlled substances in a laboratory setting.
Disposal Procedures for this compound
The primary and mandated method for the disposal of bulk quantities of this compound is through a DEA-registered reverse distributor. This ensures a secure and documented chain of custody from the registrant to the final destruction of the substance.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate the this compound designated for disposal from active inventory.
-
Clearly label the container with "Expired," "Waste," or "For Disposal."
-
Store the segregated material in your approved secure storage location (e.g., a locked safe or cabinet) until it is transferred to the reverse distributor.
-
-
Contact Your Institution's Environmental Health and Safety (EHS) Office:
-
Complete Required Documentation:
-
DEA Form 41: This form, the "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction of controlled substances. Your EHS representative or the reverse distributor will guide you in completing this form. A witness, often from the EHS department or a state drug control inspector, may be required during the destruction process.[4]
-
DEA Form 222: For the transfer of Schedule II substances like this compound to a reverse distributor, a DEA Form 222 must be utilized.[1]
-
Chain of Custody Form: A chain of custody form provided by the reverse distributor must be signed upon pickup. Retain a copy of this form for your records.[1]
-
-
Transfer to Reverse Distributor:
-
The EHS office or the reverse distributor will arrange for the collection of the this compound waste.
-
Ensure that the transfer is documented and that all required signatures are obtained.
-
Disposal of Non-Recoverable Residues:
For minute, non-recoverable quantities of this compound, such as the residue in an "empty" vial or syringe after use, disposal in a biohazard sharps container may be permissible.[1] However, if any significant amount can be drawn from the container, it is considered recoverable and must be disposed of via a reverse distributor.[1]
Prohibited Disposal Methods
It is critical to note that the following methods are not acceptable for the disposal of this compound:
-
Flushing: Oripavine is not on the FDA's "flush list" of medicines recommended for disposal by flushing.[5][6][7] Disposing of this compound down the sink or toilet is a violation of regulations and can have negative environmental impacts.
-
Mixing with Laboratory Reagents: There are no approved "in-lab" chemical neutralization protocols for controlled substances that would render them non-retrievable and suitable for regular trash or sewer disposal.
-
Regular Trash Disposal: Placing this compound, even if mixed with other materials like coffee grounds or cat litter, in the regular trash is not a compliant method for a laboratory setting and poses a significant risk of diversion.
Disposal of Deuterated vs. Non-Deuterated Oripavine
There are no specific regulatory distinctions for the disposal of deuterated controlled substances. Therefore, this compound must be handled and disposed of with the same level of security and according to the same procedures as Oripavine.
Quantitative Data Summary
| Disposal Method | Applicability for this compound | Regulatory Body/Guideline | Key Considerations |
| Reverse Distributor | Required for bulk/recoverable quantities | DEA, EPA, State Regulations | Managed through institutional EHS; requires DEA Forms 41 and 222. |
| Flushing | Prohibited | FDA | Oripavine is not on the FDA "flush list." |
| Sewer Disposal | Prohibited | EPA, Clean Water Act | Unacceptable for hazardous and controlled substances. |
| Regular Trash | Prohibited | DEA | Does not meet the "non-retrievable" standard for laboratory settings. |
| Sharps Container | Permissible for non-recoverable residues only | Institutional Policy, DEA | For trace amounts in otherwise empty containers. |
Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures outlined are based on federal and institutional guidelines for the management of controlled substances in a research environment.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 3. Controlled Substances | Environmental Health & Safety Office | UMN Duluth [ehso.d.umn.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. countyofmerced.com [countyofmerced.com]
- 6. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 7. tripler.tricare.mil [tripler.tricare.mil]
Essential Safety and Logistical Information for Handling Oripavine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Oripavine-d3, a potent Schedule II controlled substance. The information herein is intended to supplement, not replace, institutional safety guidelines and the professional judgment of trained laboratory personnel.
Oripavine, the parent compound of this compound, is an opioid analgesic with a potency comparable to morphine but is not used clinically due to its severe toxicity and low therapeutic index.[1][2] Animal studies indicate that toxic doses can lead to tonic-clonic seizures followed by death.[2] As a Schedule II controlled substance, this compound has a high potential for abuse, which may lead to severe psychological or physical dependence.[3]
Hazard Communication
A specific Safety Data Sheet (SDS) for this compound with quantitative occupational exposure limits (OELs) was not identified in the public domain. Therefore, a conservative approach to handling, based on the known hazards of potent opioids, is imperative. The primary routes of exposure are inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE)
Due to the high potency and toxicity of this compound, a comprehensive PPE strategy is required to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Handling solid material (weighing, aliquoting) | - Nitrile Gloves (double-gloving recommended)- Lab Coat (disposable recommended)- ANSI Z87.1 Compliant Safety Glasses with Side Shields | - Full-face shield- Respiratory protection (e.g., N95 or higher, based on risk assessment)- Disposable sleeve covers |
| Working with solutions | - Nitrile Gloves- Lab Coat- ANSI Z87.1 Compliant Safety Glasses with Side Shields | - Chemical splash goggles- Face shield if there is a splash hazard |
| Cleaning and decontamination | - Nitrile Gloves- Lab Coat- ANSI Z87.1 Compliant Safety Glasses with Side Shields | - Chemical resistant apron- Chemical splash goggles |
Note: All PPE should be removed before leaving the laboratory area. Disposable PPE should be discarded as hazardous waste. Reusable PPE must be decontaminated after each use.
Engineering Controls and Safe Handling Practices
To further mitigate the risk of exposure, the following engineering controls and handling practices are mandatory:
-
Ventilation: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood or other suitable containment device (e.g., a glove box).
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
-
Spill Management: An opioid-specific spill kit must be readily available. In the event of a spill, evacuate the immediate area, notify laboratory personnel and the institutional safety office, and follow established spill cleanup procedures. Do not attempt to clean a large spill without appropriate training and PPE.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the affected individual to fresh air. |
| Ingestion | Do not induce vomiting. |
For all exposure routes, seek immediate medical attention. Provide the medical team with information about the compound.
Naloxone, an opioid antagonist, should be available in laboratories where potent opioids are handled. [4] Personnel should be trained in its administration. In case of a suspected overdose, call for emergency medical help immediately and administer naloxone if trained to do so.[4][5][6]
Disposal Plan
This compound is a Schedule II controlled substance, and its disposal is strictly regulated.
-
Non-recoverable waste: Residual amounts of non-recoverable waste in empty containers or syringes may be discarded in a biohazard sharps container.[7]
-
Recoverable and expired materials: All expired, unwanted, or recoverable this compound must be disposed of through a licensed reverse distributor.[7][8] Do not dispose of this compound down the drain or in the regular trash.
-
Record Keeping: Meticulous records of the disposal of all controlled substances must be maintained in accordance with institutional and regulatory requirements.[8] For the disposal of Schedule I or II substances, a specific DEA form (e.g., Form 222) may be required.[7]
The following diagram illustrates the general workflow for the disposal of controlled substances.
Logical Relationship for Handling this compound
The following diagram outlines the logical steps and considerations for safely working with this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. alerts.eyedropsafety.org [alerts.eyedropsafety.org]
- 3. Oripavine | C18H19NO3 | CID 5462306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. unthsc.edu [unthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
